molecular formula C5H10ClNO2 B1491780 2-(Azetidin-1-yl)acetic acid hydrochloride CAS No. 1055268-75-1

2-(Azetidin-1-yl)acetic acid hydrochloride

Cat. No.: B1491780
CAS No.: 1055268-75-1
M. Wt: 151.59 g/mol
InChI Key: RWYVWHBGLMOSJB-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO2 and its molecular weight is 151.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(azetidin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c7-5(8)4-6-2-1-3-6;/h1-4H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYVWHBGLMOSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1055268-75-1
Record name 2-(azetidin-1-yl)acetic acid hydrochloride
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Foundational & Exploratory

Introduction: The Significance of 2-(Azetidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 2-(Azetidin-1-yl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold that imparts unique conformational constraints and physicochemical properties to molecules. Its incorporation can influence metabolic stability, cell permeability, and binding affinity to biological targets. This hydrochloride salt form provides improved stability and handling characteristics, making it a practical starting material for complex syntheses.

A thorough understanding of its physical properties is paramount for its effective use. These properties govern everything from storage and formulation to reaction kinetics and purification strategies. This guide provides a comprehensive overview of the key physical characteristics of this compound, detailing not just the what, but the why and how—offering field-proven methodologies for their determination.

Core Physicochemical Identifiers

Precise identification is the foundation of all scientific work. The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1055268-75-1[1][2]
Molecular Formula C₅H₁₀ClNO₂[1][3]
Molecular Weight 151.59 g/mol [1][3]
Appearance White to off-white solid[4]
Storage Temperature 2-8°C[4]
SMILES C(O)(=O)CN1CCC1.Cl[4]
InChIKey RWYVWHBGLMOSJB-UHFFFAOYSA-N[4]

These identifiers are crucial for database searches, regulatory submissions, and ensuring the correct material is used in experimental work. The hydrochloride salt form suggests good aqueous solubility, a property critical for many biological and chemical applications.

Thermal Properties: Melting Point Determination

The melting point is a critical indicator of purity and identity. For crystalline solids, a sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities. The most reliable technique for this determination is Differential Scanning Calorimetry (DSC), which measures the heat flow into a sample as a function of temperature.[5]

Causality Behind Experimental Choices

DSC is preferred over traditional capillary methods because it provides a complete thermodynamic profile of the melting transition.[5] It yields not only the melting temperature (Tₘ) but also the enthalpy of fusion (ΔH), which is the energy required to break the crystal lattice.[6] This quantitative data is invaluable for polymorphism studies and formulation development. The selection of a slow heating rate (e.g., 2°C/min) is deliberate; it allows for thermal equilibrium to be maintained, ensuring that the observed transition temperature is as close as possible to the true thermodynamic melting point.[6]

Experimental Protocol: Melting Point Determination by DSC
  • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using high-purity standards like indium.[7]

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with an aluminum lid. For a volatile substance, a hermetically sealed pan is essential to prevent mass loss. If no significant volatilization is expected, a pinhole in the lid can be used to maintain atmospheric pressure.

  • Reference Pan: Place an empty, sealed aluminum pan on the reference sensor of the DSC.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a temperature well above the expected melting point (e.g., 250°C, adjusted after a preliminary scan) at a controlled rate of 2°C/min.[6]

    • Maintain a constant inert atmosphere by purging with nitrogen gas at 50 mL/min to prevent oxidative degradation.[6]

  • Data Analysis: The melting point is determined as the extrapolated onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.[7]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_results Data Interpretation Prep1 Calibrate DSC with Indium Standard Prep2 Weigh 1-3 mg of Sample Prep1->Prep2 Prep3 Crimp in Aluminum Pan Prep2->Prep3 Ana1 Load Sample & Reference into Cell Prep3->Ana1 Ana2 Run Thermal Program (e.g., 2°C/min under N2) Ana1->Ana2 Ana3 Record Heat Flow vs. Temperature Ana2->Ana3 Res1 Identify Endothermic Peak Ana3->Res1 Res2 Determine Onset Tₘ & Integrate Peak Area (ΔH) Res1->Res2

Caption: Workflow for Melting Point Determination by DSC.

Acidity Constant (pKa) Determination

This compound possesses both a carboxylic acid group and a tertiary amine that is protonated in the hydrochloride salt form. Understanding its pKa values is crucial for predicting its ionization state at different pH levels, which directly impacts its solubility, membrane permeability, and receptor binding interactions.[8]

Causality Behind Experimental Choices

Potentiometric titration is the gold-standard method for pKa determination.[8] It involves monitoring the pH of a solution as a titrant of known concentration is added. The resulting titration curve provides a direct measurement of the pH at which the acidic and basic forms of an ionizable group are present in equal concentrations—the definition of pKa. The use of a constant ionic strength background solution (e.g., 0.15 M KCl) is critical to minimize changes in activity coefficients, ensuring that the measured pH accurately reflects the equilibrium constant.[9]

Experimental Protocol: pKa Determination by Potentiometric Titration
  • Instrument Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.[9]

  • Sample Preparation: Prepare an aqueous solution of this compound (e.g., 20 mL of a 1 mM solution). To ensure constant ionic strength, the solvent should be 0.15 M KCl.[9]

  • Titration Setup:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Purge the solution with nitrogen gas before and during the titration to remove dissolved CO₂, which can interfere with the measurement by forming carbonic acid.[9]

  • Titration Procedure:

    • First, titrate the sample with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2.0) to ensure all functional groups are fully protonated.

    • Next, titrate the acidified sample with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize. Continue until a high pH (e.g., pH 12.0) is reached.[9]

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis).

    • The pKa values correspond to the pH at the half-equivalence points. The first pKa (for the carboxylic acid) will be at the midpoint of the first buffer region, and the second pKa (for the azetidinium ion) will be at the midpoint of the second buffer region. These points can be precisely located by finding the maxima of the first derivative of the titration curve (ΔpH/ΔV).

pKa_Workflow A Calibrate pH Meter (pH 4, 7, 10) B Prepare 1 mM Sample in 0.15 M KCl A->B C Purge with N₂ to remove CO₂ B->C D Acidify sample with 0.1 M HCl C->D E Titrate with 0.1 M NaOH, Record pH vs. Volume D->E F Plot Titration Curve (pH vs. Volume) E->F G Calculate 1st Derivative (ΔpH/ΔV) F->G H Identify Half-Equivalence Points G->H I Determine pKa Values H->I

Caption: Workflow for pKa Determination by Potentiometric Titration.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of a chemical building block is non-negotiable in drug development, as impurities can lead to unwanted side reactions or biological effects. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity analysis of small molecules.[10]

Causality Behind Experimental Choices

Reversed-phase HPLC (RP-HPLC) is typically the method of choice for polar to moderately nonpolar small molecules. The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile). The separation is based on the differential partitioning of the analyte and its impurities between the two phases. A gradient elution (where the mobile phase composition is changed over time) is often employed to ensure that both polar and nonpolar impurities are eluted and resolved within a reasonable timeframe. UV detection is chosen because the carboxylic acid group and the heterocyclic system provide a chromophore, allowing for sensitive detection.

Experimental Protocol: Purity Analysis by RP-HPLC
  • System and Column: Use a standard HPLC system equipped with a UV detector. A C18 stationary phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • (Note: TFA acts as an ion-pairing agent to improve peak shape for the amine and carboxylate.)

  • Sample Preparation: Accurately prepare a solution of this compound in the initial mobile phase composition (e.g., 1 mg/mL). Ensure the sample is fully dissolved to prevent column blockage.[11]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan with a diode array detector (DAD) or select a specific wavelength (e.g., 210 nm) for initial screening.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100 (% Area Normalization). This provides a quantitative measure of the purity of the sample.[10]

HPLC_Workflow cluster_setup System Setup cluster_run Sample Run cluster_analysis Data Analysis S1 Prepare Mobile Phases (A: H₂O/TFA, B: ACN/TFA) S2 Install C18 Column S1->S2 S3 Equilibrate System S2->S3 R1 Dissolve Sample in Mobile Phase S3->R1 R2 Inject Sample (e.g., 10 µL) R1->R2 R3 Run Gradient Program R2->R3 A1 Detect Peaks with UV Detector R3->A1 A2 Integrate Peak Areas A1->A2 A3 Calculate Purity (% Area) A2->A3

Caption: Workflow for Purity Analysis by Reversed-Phase HPLC.

Spectroscopic Characterization

  • ¹H NMR (Proton NMR): In a solvent like D₂O, one would expect to see distinct signals for the protons on the azetidine ring and the acetate moiety. The CH₂ group adjacent to the carboxyl group would likely appear as a singlet. The azetidine ring protons would show a more complex pattern, likely two triplets (or multiplets) due to coupling between the adjacent CH₂ groups.

  • ¹³C NMR (Carbon NMR): The spectrum should show four distinct carbon signals: one for the carbonyl carbon (C=O) at the most downfield position (~170-180 ppm), one for the carbon alpha to the nitrogen and carbonyl, and two signals for the non-equivalent carbons of the azetidine ring.

  • Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the expected parent ion would be for the free base [M+H]⁺ at an m/z corresponding to the molecular weight of C₅H₉NO₂ plus a proton. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong, broad absorption for the O-H stretch of the carboxylic acid, a sharp, strong absorption for the C=O stretch (~1700-1730 cm⁻¹), and C-H stretching bands.

Conclusion

This compound is a valuable reagent whose utility is unlocked by a thorough understanding of its physical properties. While some data like molecular weight and appearance are readily available, properties such as melting point, pKa, and solubility often require experimental determination. By employing robust analytical techniques like DSC, potentiometric titration, and HPLC, researchers can confidently verify the identity, purity, and key physicochemical parameters of this compound. The methodologies and workflows presented in this guide provide a self-validating framework for ensuring the quality and suitability of this building block for its intended application in research and development.

References

  • ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Available at: [Link]

  • ChemBK. This compound. Available at: [Link]

  • PubChem. 2-(Azetidin-3-yl)acetic acid hydrochloride. Available at: [Link]

  • Agilent Technologies. Scaling Small Molecule Purification Methods for HPLC. Available at: [Link]

  • TA Instruments. Differential Scanning Calorimetry (DSC). Available at: [Link]

  • JoVE. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Available at: [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. Available at: [Link]

  • SciELO. Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Available at: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • Semantic Scholar. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Available at: [Link]

Sources

An In-Depth Technical Guide to the Discovery and History of Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a fascinating and increasingly important structural motif in chemistry and pharmacology. Characterized by significant ring strain, this moiety imparts unique conformational constraints and physicochemical properties to molecules, making it a valuable building block in modern drug discovery.[1][2] This guide provides a comprehensive overview of the journey of azetidine-containing compounds, from their initial discovery in nature to the sophisticated synthetic methodologies and therapeutic applications developed to date. We will explore the isolation of the foundational compound, L-azetidine-2-carboxylic acid, delve into the biosynthesis of complex natural products like mugineic acids, and detail the evolution of synthetic strategies that have enabled the widespread use of azetidines in medicinal chemistry.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking a deep, technically-grounded understanding of this unique chemical class.

Introduction: The Azetidine Scaffold

Azetidine is a saturated heterocycle featuring a four-membered ring composed of three carbon atoms and one nitrogen atom.[3] Its structure is characterized by considerable ring strain (approx. 25.4 kcal/mol), a value intermediate between the highly reactive aziridines and the more stable pyrrolidines.[1] This inherent strain is not a liability but a key feature that chemists have learned to exploit, influencing the ring's reactivity and the three-dimensional shape of the molecules that contain it.[1] The presence of the nitrogen atom also introduces polarity and a site for hydrogen bonding, crucial for molecular interactions with biological targets.[1][2] The incorporation of azetidine rings into drug candidates has been shown to improve critical pharmacokinetic properties, such as metabolic stability and aqueous solubility.

The fundamental structure of azetidine is depicted below.

Caption: The chemical structure of the parent azetidine ring.

Seminal Discoveries: Azetidine-2-carboxylic Acid, a Proline Antagonist

The story of azetidine chemistry begins not in a synthesis lab, but in the field of natural product chemistry. In 1955, L-azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid, was first isolated from the leaves of Lily of the Valley (Convallaria majalis).[4] This discovery was significant as it introduced a naturally occurring molecule containing the strained four-membered ring.

Aze is a structural analog of the proteinogenic amino acid proline, differing only by the absence of one methylene group in its ring.[5][6] This mimicry is the basis of its biological activity. Prolyl-tRNA synthetase, the enzyme responsible for charging transfer RNA with proline during protein synthesis, cannot efficiently distinguish between proline and Aze.[7] This leads to the misincorporation of Aze into growing polypeptide chains at positions designated for proline. The smaller, more constrained azetidine ring disrupts the protein's secondary and tertiary structure, leading to misfolding, aggregation, and endoplasmic reticulum (ER) stress.[5] This mechanism underlies its observed toxicity and teratogenic effects.[5][7]

Biological Effects of L-Azetidine-2-carboxylic Acid:

  • Protein Misfolding: Induces ER stress by being incorporated into proteins in place of proline.[5]

  • Pro-apoptotic Effects: Can trigger programmed cell death in certain cell lines.[5]

  • Teratogenicity: Causes developmental defects, including skeletal malformations, in animal studies.[5]

  • Pro-inflammatory Response: Elicits inflammatory responses in microglial cells.[5]

Nature's Iron Chelators: The Mugineic Acid Family

Beyond the simple structure of Aze, nature employs the azetidine ring in more complex and vital roles. A prominent example is the mugineic acid family of phytosiderophores, which are crucial for iron acquisition in graminaceous plants (grasses) like barley, wheat, and rice.[3][8] Iron is essential for plant growth but is often poorly soluble in soil.

Mugineic acid, first isolated from the root washings of barley, is an amino acid derivative featuring an azetidine-2-carboxylic acid moiety.[8][9] Plants secrete these molecules into the soil, where they act as powerful chelating agents, binding tightly to Fe(III) ions to form a stable octahedral complex.[8][9] This soluble complex is then transported back into the plant root through specific membrane transporters. This entire process is a highly efficient strategy for iron uptake in challenging soil conditions.[8][10]

The biosynthesis of these complex molecules is a testament to nature's intricate enzymatic machinery, though the precise mechanisms for forming the azetidine ring are still an area of active investigation.[2]

Mugineic_Acid_Uptake Plant Plant Root MA Mugineic Acid (MA) Plant->MA Secretes Soil Soil (Iron-deficient) Fe3 Fe³⁺ (Insoluble) MA->Soil MA_Fe MA-Fe³⁺ Complex (Soluble) MA->MA_Fe Chelates Fe3->MA_Fe Transporter Transporter Protein MA_Fe->Transporter Binds to Transporter->Plant Uptake

Caption: Iron uptake mechanism in grasses via mugineic acid.

The Evolution of Azetidine Synthesis

The unique properties and biological relevance of azetidines spurred chemists to develop methods for their synthesis. The construction of this strained four-membered ring is non-trivial and has been approached from several strategic angles.[11]

Intramolecular Cyclization: The Workhorse Method

The most common and direct approach to forming the azetidine ring is through intramolecular cyclization of an acyclic precursor. This typically involves a 1,3-difunctionalized propane backbone where a nitrogen nucleophile displaces a leaving group at the 3-position.

Key Precursors for Cyclization:

  • From γ-Amino Alcohols: The hydroxyl group is converted into a good leaving group (e.g., mesylate, tosylate), which is then displaced by the amine.

  • From γ-Haloamines: Direct displacement of a halide by the amine.[12]

  • From Aspartic Acid: Commercially available and chiral, aspartic acid is a popular starting material for synthesizing enantiomerically pure azetidine-2-carboxylic acid and its derivatives.[4][13]

The general workflow for synthesizing L-Azetidine-2-carboxylic acid from L-Aspartic acid illustrates this core strategy.

Aspartic_Acid_to_Azetidine Asp L-Aspartic Acid (Chiral Pool) Protect Protection (e.g., Boc, Cbz) Asp->Protect Reduce Selective Reduction (Carboxylic Acid -> Alcohol) Protect->Reduce Activate Activation of Alcohol (e.g., Mesylation) Reduce->Activate Cyclize Base-mediated Cyclization (SN2) Activate->Cyclize Aze Protected Azetidine Derivative Cyclize->Aze

Caption: General synthetic workflow from L-Aspartic Acid.

[2+2] Cycloadditions: The Aza Paternò-Büchi Reaction

A more elegant and atom-economical approach is the [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction.[14] In this transformation, photochemical excitation of the imine generates an excited state that reacts with the alkene to directly form the azetidine ring.[14] While powerful, this method has faced challenges such as competing side reactions and issues with regioselectivity.[1][14] However, recent advances using visible-light photocatalysis have revitalized this area, offering milder and more selective reaction conditions.[1]

Other Modern Methodologies

The synthetic toolkit for azetidines continues to expand with innovative methods:

  • Ring Expansion/Contraction: Syntheses starting from other heterocycles, such as the expansion of aziridines or the contraction of pyrrolidines.[12]

  • C-H Activation: Direct functionalization of the azetidine ring C-H bonds to install new substituents without pre-functionalized handles.[1]

  • Multicomponent Reactions: One-pot reactions that combine three or more starting materials to rapidly build molecular complexity.[15]

A comparison of key synthetic strategies is summarized below.

MethodCore PrincipleAdvantagesCommon Challenges
Intramolecular Cyclization Nucleophilic substitution on a 1,3-difunctionalized precursor.Reliable, versatile, good stereochemical control from chiral precursors.[4]Requires multi-step synthesis of the acyclic precursor.
Aza Paternò-Büchi [2+2] Photocycloaddition of an imine and an alkene.High atom economy, direct formation of the ring.[14]Can have low yields, poor selectivity, competing side reactions.[14]
Ring Expansion Chemical transformation of an aziridine into an azetidine.Access to diverse substitution patterns.Can require specific and highly reactive reagents.[15]

Azetidines in Medicinal Chemistry and Drug Development

The unique structural and electronic properties of the azetidine ring have made it a privileged scaffold in modern medicinal chemistry. Its role has evolved from a simple proline bioisostere to a versatile component used to fine-tune the properties of therapeutic agents across various disease areas.[1][11]

  • Conformational Rigidity: The strained ring locks adjacent substituents into well-defined spatial orientations, which can enhance binding affinity to a biological target by reducing the entropic penalty of binding.

  • Improved Physicochemical Properties: As a small, polar heterocycle, the azetidine moiety can improve aqueous solubility and metabolic stability compared to more lipophilic or metabolically labile groups.[14]

  • Vectorial Exit: The rigid, three-dimensional nature of the azetidine ring allows it to project substituents out of the plane of a parent molecule, enabling exploration of new binding pockets in a target protein.

Many approved drugs and clinical candidates incorporate the azetidine motif, highlighting its therapeutic importance.[1][11] Examples include agents for cancer, bacterial infections, and cardiovascular disease.[1][7][11]

Experimental Protocol: Synthesis of (S)-N-Boc-azetidine-2-methanol

To provide a practical context, the following is a representative protocol for a key step in the synthesis of an azetidine derivative, adapted from methodologies that utilize L-Aspartic acid as a starting point.[4][13] This procedure details the reduction of a protected azetidine ester to the corresponding alcohol, a crucial intermediate for further functionalization.

Objective: To reduce the ester of (S)-N-Boc-azetidine-2-carboxylate to (S)-N-Boc-azetidine-2-methanol.

Materials:

  • (S)-Methyl N-Boc-azetidine-2-carboxylate

  • Lithium borohydride (LiBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: Dissolve (S)-Methyl N-Boc-azetidine-2-carboxylate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise to the stirred solution. Causality Note: LiBH₄ is a milder reducing agent than LiAlH₄, providing excellent chemoselectivity for the reduction of the ester in the presence of the Boc-protecting group. The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Add ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by column chromatography on silica gel to yield the pure (S)-N-Boc-azetidine-2-methanol.

Conclusion and Future Outlook

From its humble origins as a curious natural product in Lily of the Valley, the azetidine ring has established itself as a cornerstone of modern synthetic and medicinal chemistry. The historical journey highlights a classic interplay between natural product discovery and the subsequent development of synthetic methods to harness nature's ingenuity. While significant progress has been made, the field is far from mature. Future research will likely focus on:

  • New Catalytic Methods: Developing novel, highly stereoselective catalytic methods for azetidine synthesis will be crucial for accessing complex and diverse structures.

  • Biosynthetic Elucidation: Unraveling the enzymatic pathways responsible for forming azetidine rings in nature could inspire new biocatalytic approaches.[2]

  • Novel Applications: Exploring the use of azetidines in materials science, polymer chemistry, and as chiral ligands in asymmetric catalysis.

The unique conformational and electronic properties of the azetidine scaffold ensure that it will remain a focal point of chemical innovation for years to come, leading to the discovery of new medicines and materials.

References

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Google Patents. (n.d.). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Bouazaoui, M., Martinez, J., & Cavelier, F. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(16), 2729-2732.
  • ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
  • MedChemExpress. (n.d.). L-Azetidine-2-carboxylic acid.
  • Taylor & Francis Online. (2006). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid.
  • Wikipedia. (n.d.). Azetidine.
  • RSC Publishing. (2023). Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Azetidines, Azetines and Azetes: Monocyclic | Request PDF.
  • ACS Publications. (n.d.). New synthesis of azetidine. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Biologically active azetidines.
  • National Institutes of Health. (2022).
  • PubMed Central. (n.d.). Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach.
  • Taylor & Francis. (n.d.). Azetidines – Knowledge and References.
  • ScienceDirect. (n.d.). Mugineic Acids: Natural Product Chemistry Contributing to Environmental Issues.
  • ResearchGate. (n.d.). Biologically active compounds with azetidine rings.
  • Wiley Online Library. (n.d.). Physiological aspect of mugineic acid, a possible phytosiderophore of graminaceous plants.
  • National Institutes of Health. (n.d.). Structural determination of mugineic acid, an iron(III)-chelating substance secreted from graminaceous plants for efficient iron uptake.
  • ResearchGate. (n.d.). (a) Structures of mugineic acid (MA) (1) and 2 deoxymugineic acid (DMA) (2). (b) Mechanism of iron uptake in Poaceae plants.

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An In-depth Technical Guide to the Safe Handling of 2-(Azetidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing the Compound

2-(Azetidin-1-yl)acetic acid hydrochloride is a member of the azetidine class of compounds, which are saturated heterocyclic amines containing a four-membered ring. This structural motif is of significant interest in medicinal chemistry and drug development due to its ability to impart unique conformational constraints, improve metabolic stability, and modulate physicochemical properties.[1] Azetidine derivatives have been explored in various therapeutic areas, including as antitubercular agents.[2] Given its role as a reactive building block in complex molecule synthesis, a thorough understanding of its safe handling, storage, and emergency management is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive framework for researchers and drug development professionals to manage the risks associated with this compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of a robust safety protocol. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling decisions.

PropertyValueSource
IUPAC Name 2-(azetidin-1-yl)acetic acid;hydrochloride[3]
CAS Number 1055268-75-1[3]
Molecular Formula C₅H₉NO₂ · HCl[4]
Molecular Weight 151.59 g/mol [4]
Appearance White to off-white solid[3]
Storage Temperature 2-8°C[3]

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary risks are associated with its irritant properties upon direct contact. The causality stems from its acidic nature (hydrochloride salt) and the potential reactivity of the strained azetidine ring, which can irritate biological tissues.

GHS Pictogram:



Signal Word: Warning [5][6]

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[5][6][7]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[5][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[3][7]

While comprehensive toxicological data for this specific compound is limited, the available safety data sheets consistently highlight irritation as the principal hazard.[5][8] The absence of data on carcinogenicity, mutagenicity, or reproductive toxicity necessitates a cautious approach, treating the compound as potentially hazardous until proven otherwise.[5]

Proactive Risk Management: The Hierarchy of Controls

Effective laboratory safety relies on a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes systemic changes over reliance on individual behavior.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible: Compound is required) Substitution Substitution (Use less hazardous alternative if possible) Engineering Engineering Controls • Chemical Fume Hood • Local Exhaust Ventilation Admin Administrative Controls • Standard Operating Procedures (SOPs) • Designated Work Areas • Safety Training PPE Personal Protective Equipment (PPE) • Safety Goggles, Gloves, Lab Coat

Caption: Hierarchy of controls applied to laboratory work.

Engineering Controls

The primary engineering control for handling this compound, especially in its solid, powdered form, is a certified chemical fume hood or a local exhaust ventilation system.[9] This is crucial to prevent the inhalation of airborne particles, which can cause respiratory irritation.[7][9] Safety showers and eyewash stations must be readily accessible in any area where the compound is handled.[5]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide an effective barrier.

TaskRequired PPERationale
Handling Solid (Weighing, Aliquoting)• Nitrile gloves• Safety goggles with side shields• Laboratory coatPrevents skin contact with fine powder and protects eyes from airborne particles.[5][7]
Preparing Solutions (Dissolving in solvent)• Nitrile gloves• Chemical splash goggles• Laboratory coatProtects against splashes of the solution which can cause serious eye irritation.[6]
Handling Large Quantities or Potential for Splash • Nitrile gloves• Face shield over chemical splash goggles• Chemical-resistant apron over lab coatProvides full-face protection and an additional barrier for clothing in high-risk scenarios.[7][10]

Standard Operating Procedures (SOPs)

Adherence to validated protocols is critical for minimizing exposure and ensuring reproducible results.

Protocol for Handling and Storage

Objective: To ensure the compound is handled and stored in a manner that preserves its integrity and prevents accidental exposure.

Methodology:

  • Preparation: Designate a specific area within a chemical fume hood for handling the compound.[11] Ensure all required PPE is donned correctly before entering the designated area.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[5]

    • Do not create dust when handling the solid material.[9] Use appropriate tools (e.g., spatulas) to minimize aerosolization.

    • Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

  • Storage:

    • Keep the container tightly closed when not in use.[7][9]

    • Store in a cool, dry, and well-ventilated area, protected from moisture and direct sunlight.[7][10] The recommended storage temperature is between 2-8°C.[3]

    • Some suppliers recommend storing under an inert gas (e.g., Argon) due to the compound's hygroscopic nature.[5][7] This prevents degradation from atmospheric moisture.

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[12]

Protocol for Accidental Release and Spills

Objective: To safely contain, clean, and dispose of spilled material while protecting personnel.

Methodology:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent the spill from spreading or entering drains.[9][13]

  • Cleanup (Solid Spill):

    • Wear appropriate PPE, including respiratory protection if dust is generated (a minimum of an N95 or P1 dust mask is advisable).[9]

    • Carefully sweep or scoop up the material without creating dust.[9]

    • Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[14]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of all contaminated materials (including cleaning supplies and PPE) as hazardous waste in accordance with local, state, and federal regulations.[7]

Emergency Response and First Aid

Immediate and appropriate action following an exposure is critical to minimizing harm.

cluster_0 Emergency Response Workflow Exposure Exposure Occurs Identify Identify Route (Skin, Eyes, Inhalation) Exposure->Identify Skin Skin Contact: 1. Remove contaminated clothing. 2. Wash area with soap & water for 15 min. Identify->Skin Skin Eyes Eye Contact: 1. Immediately flush with water for 15 min. 2. Remove contact lenses if possible. Identify->Eyes Eyes Inhalation Inhalation: 1. Move to fresh air. 2. Keep comfortable for breathing. Identify->Inhalation Inhalation Assess Assess Severity Skin->Assess Eyes->Assess Inhalation->Assess SeekMedical Seek Medical Attention (Especially if irritation persists) Assess->SeekMedical Irritation or Symptoms Persist Monitor Monitor for Symptoms Assess->Monitor Minor / No Symptoms

Caption: Decision workflow for emergency first aid response.

First Aid Measures
  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids apart.[13][15] Remove contact lenses if present and easy to do so.[6] If eye irritation persists, get medical advice/attention.[5]

  • Skin Contact: Take off immediately all contaminated clothing and wash it before reuse.[7] Wash the affected skin with plenty of soap and water.[5] If skin irritation occurs, seek medical advice.[7]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7] Call a poison center or doctor if you feel unwell.[8]

  • Ingestion: Rinse mouth with water.[13] Never give anything by mouth to an unconscious person.[9] Seek medical advice/attention.[5]

References

  • Safety Data Sheet: Acetic acid - Carl ROTH. (2025). Carl ROTH. [Link]

  • Safety Data Sheet: Acetic acid - Carl ROTH. (n.d.). Carl ROTH. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific. [Link]

  • Acetic Acid Solutions (50-79%) - SAFETY DATA SHEET. (2020). sciencelab.com. [Link]

  • 2-(Azetidin-3-yl)acetic acid hydrochloride | C5H10ClNO2 | CID 66615016 - PubChem. (n.d.). PubChem. [Link]

  • Safety Data Sheet: Acetic acid - Carl ROTH. (n.d.). Carl ROTH. [Link]

  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (n.d.). Chemos GmbH&Co.KG. [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - NIH. (n.d.). National Institutes of Health. [Link]

  • Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors - Usiena air. (2022). University of Siena. [https://air.unisi.it/retrieve/a2727878-6202-4632-a50e-74f07a106752/Fioravanti a et al EJMC 2022.pdf]([Link] a et al EJMC 2022.pdf)

  • Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. (n.d.). Der Pharma Chemica. [Link]

Sources

A Technical Guide to 2-(Azetidin-1-yl)acetic acid hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 2-(Azetidin-1-yl)acetic acid hydrochloride, a valuable building block for researchers and professionals in the field of drug discovery and development. This document will cover its chemical properties, commercial availability, quality control standards, handling and storage protocols, and its applications in medicinal chemistry.

Introduction to Azetidines in Medicinal Chemistry

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their inherent ring strain and three-dimensional structure offer unique conformational constraints that can be exploited to enhance the pharmacological properties of drug candidates. The incorporation of an azetidine moiety can lead to improved metabolic stability, increased aqueous solubility, and novel intellectual property. This compound serves as a key intermediate for introducing the azetidine scaffold into more complex molecules.

Chemical Properties and Identification

It is crucial to distinguish between the two common isomers of azetidine acetic acid hydrochloride:

  • This compound (CAS: 1094600-60-3): The primary subject of this guide, where the acetic acid moiety is attached to the nitrogen atom of the azetidine ring.

  • 2-(Azetidin-3-yl)acetic acid hydrochloride (CAS: 952675-30-8): An isomer where the acetic acid group is attached to a carbon atom of the ring.[1]

Molecular Formula: C₅H₁₀ClNO₂ Molecular Weight: 151.59 g/mol [1]

Commercial Availability and Supplier Landscape

This compound is available from a range of commercial suppliers specializing in fine chemicals and building blocks for research and development. The choice of supplier should be guided by factors such as purity, available analytical data, scalability, and technical support.

Table 1: Prominent Commercial Suppliers of this compound

SupplierHeadquarters LocationNotes
HANGZHOU LEAP CHEM CO., LTD. Hangzhou, ChinaA trader with a broad catalog of intermediates and building blocks.
Chengdu Junepharma Technology Co., Ltd Chengdu, ChinaA supplier of pharmaceutical intermediates.
PharmaBlock Sciences (Nanjing), Inc. Nanjing, ChinaSpecializes in building blocks for drug discovery.
BLD Pharm Shanghai, ChinaOffers a wide range of reagents for R&D.
Amatek Scientific Co. Ltd. N/ASupplier of fine chemicals.

This is not an exhaustive list, and availability may vary. Researchers should always conduct their own due diligence when selecting a supplier.

Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is paramount for the success of subsequent synthetic steps. A comprehensive Certificate of Analysis (CoA) from the supplier is the first line of quality control.

Certificate of Analysis (CoA)

A typical CoA for this compound should include the following information:

Table 2: Representative Certificate of Analysis Data

TestSpecificationTypical ValueAnalytical Method
Appearance White to off-white solidConformsVisual Inspection
Identity by ¹H NMR Conforms to structureConforms¹H Nuclear Magnetic Resonance
Purity by HPLC ≥95%>98%High-Performance Liquid Chromatography
Mass Spectrum Conforms to molecular weightConformsMass Spectrometry (MS)
Residual Solvents As per ICH guidelinesMeets specificationGas Chromatography (GC)
Water Content ≤0.5%<0.2%Karl Fischer Titration

Note: The values in this table are illustrative. Actual specifications may vary between suppliers.

Analytical Methodologies

Diagram 1: Predicted ¹H NMR Chemical Shift Regions

G cluster_0 Predicted 1H NMR Spectrum COOH Carboxylic Acid Proton (Broad, ~10-12 ppm) CH2_acid Methylene Protons (acid side) (~3.5-4.0 ppm) CH2_ring_adj_N Methylene Protons (ring, adjacent to N) (~3.8-4.2 ppm) CH2_ring_beta Methylene Proton (ring, beta to N) (~2.2-2.6 ppm)

Caption: Predicted ¹H NMR proton environments.

Reverse-phase HPLC is a standard method for determining the purity of this compound. A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing an acidic modifier like trifluoroacetic acid or formic acid. Detection is commonly performed using a UV detector at a low wavelength (e.g., 200-220 nm) due to the lack of a strong chromophore in the molecule.[2]

Diagram 2: Generalized HPLC Workflow for Purity Analysis

G Sample Sample Preparation (Dissolution in mobile phase) Injector Autosampler Injection Sample->Injector Column C18 Reverse-Phase Column Mobile Phase Gradient Injector->Column Detector UV Detector (200-220 nm) Column->Detector Data Chromatogram (Peak Integration for Purity) Detector->Data G Start This compound Amide Amide Coupling (e.g., with an amine) Start->Amide Ester Esterification (e.g., with an alcohol) Start->Ester Target Target Molecule (e.g., Drug Candidate) Amide->Target Ester->Target

Caption: Key synthetic transformations.

Potential Therapeutic Areas

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its unique structural features and synthetic handles make it an attractive component for the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, quality control, and handling is essential for its effective use in drug discovery and development programs. Researchers are advised to source this material from reputable suppliers and to perform appropriate analytical characterization to ensure the reliability and reproducibility of their results.

References

  • PubChem. (n.d.). 2-(Azetidin-3-yl)acetic acid hydrochloride. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). EP0299513A1 - Azetidine derivatives, compositions and their use.
  • Asian Journal of Research in Chemistry. (2010). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Retrieved January 24, 2026, from [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 2-(Azetidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of 2-(Azetidin-1-yl)acetic acid hydrochloride, a valuable saturated heterocyclic building block in modern medicinal chemistry. The azetidine ring is a sought-after motif in drug discovery, known for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] This protocol details a robust and scalable two-step, one-pot procedure starting from azetidine hydrochloride and ethyl chloroacetate. It is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, in-process controls for self-validation, and critical safety considerations.

Introduction & Scientific Rationale

The synthesis of small, strained heterocycles like azetidine derivatives is of paramount importance for the construction of novel chemical entities with therapeutic potential. 2-(Azetidin-1-yl)acetic acid serves as a key intermediate, acting as a versatile scaffold for further chemical elaboration. Its synthesis is typically achieved via the nucleophilic substitution of a haloacetic acid derivative by azetidine.

The protocol described herein employs a common and reliable strategy: the N-alkylation of azetidine with ethyl chloroacetate. This pathway is chosen for its high efficiency, use of readily available starting materials, and straightforward purification. The mechanism is a classic bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the azetidine ring, acting as the nucleophile, attacks the electrophilic methylene carbon of ethyl chloroacetate, displacing the chloride leaving group. The reaction is followed by the saponification (hydrolysis) of the resulting ester and subsequent acidification with hydrochloric acid to yield the target hydrochloride salt.

Using azetidine hydrochloride as the starting material is a strategic choice that enhances safety and handling. Azetidine free base is volatile and has a higher reactivity profile. Its hydrochloride salt is a stable, crystalline solid that is easier to weigh and handle.[3][4][5] A base is required in situ to neutralize the salt and liberate the nucleophilic free azetidine for the alkylation reaction.

Synthesis Workflow Diagram

The overall synthetic process is illustrated in the following workflow diagram.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction & Purification Azetidine_HCl Azetidine Hydrochloride Alkylation Step 1: N-Alkylation (Formation of Ethyl 2-(Azetidin-1-yl)acetate) Azetidine_HCl->Alkylation Combine & React Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Alkylation Combine & React Base Potassium Carbonate Base->Alkylation Combine & React Solvent Acetonitrile Solvent->Alkylation Combine & React Hydrolysis Step 2: Ester Hydrolysis (Saponification with NaOH) Alkylation->Hydrolysis In-situ reaction Acidification Step 3: Acidification & Salt Formation (Addition of conc. HCl) Hydrolysis->Acidification Adjust pH to 1-2 Isolation Step 4: Isolation & Purification (Solvent Removal & Recrystallization) Acidification->Isolation Induce Crystallization Final_Product Final Product: This compound Isolation->Final_Product

Sources

Application Notes and Protocols for 2-(Azetidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the effective utilization of 2-(Azetidin-1-yl)acetic acid hydrochloride, a non-natural, conformationally constrained amino acid. Addressed to researchers in peptide science and medicinal chemistry, this guide details its strategic importance, physicochemical properties, and provides field-tested, step-by-step protocols for its application in Solid-Phase Peptide Synthesis (SPPS) and as a scaffold in small molecule synthesis. The protocols are designed to be self-validating, with explanations for critical steps and troubleshooting guidance. All procedural and mechanistic claims are supported by authoritative references.

Introduction: The Strategic Value of Conformational Constraint

In the landscape of rational drug design and peptide engineering, the ability to control molecular conformation is paramount. Non-natural amino acids serve as powerful tools to introduce specific structural constraints, thereby enhancing biological activity, metabolic stability, and receptor selectivity. 2-(Azetidin-1-yl)acetic acid, a proline analogue, features a strained four-membered ring that imparts significant conformational rigidity.[1][2]

Incorporating this building block can:

  • Induce Specific Secondary Structures: The azetidine ring can stabilize turn-like conformations in the peptide backbone, which is crucial for mimicking or disrupting protein-protein interactions.[3]

  • Enhance Proteolytic Stability: The unnatural structure is less susceptible to degradation by endogenous proteases, thereby increasing the in-vivo half-life of peptide-based therapeutics.[3]

  • Serve as a Rigid Scaffold: In small molecule synthesis, the azetidine ring acts as a compact, three-dimensional scaffold for the precise orientation of pharmacophoric groups.[4]

This guide provides the necessary protocols to leverage these advantages in a laboratory setting.

Physicochemical and Handling Information

A clear understanding of the reagent's properties is the foundation of successful experimentation.

PropertyValueSource(s)
IUPAC Name 2-(azetidin-1-yl)acetic acid;hydrochloride
Molecular Formula C₅H₁₀ClNO₂
Molecular Weight 151.59 g/mol
Appearance White to off-white solid[5]
Storage Store at 2-8°C, desiccated.[5]
Safety Information Causes skin and serious eye irritation. Wear appropriate personal protective equipment (PPE).[3][6][3][6]

Note: As this compound is a hydrochloride salt, the azetidine nitrogen is protonated. This is a critical consideration for reaction stoichiometry, particularly in acylation and peptide coupling reactions, as an additional equivalent of a non-nucleophilic base will be required to neutralize the amine.

Application I: Incorporation into Peptides via Fmoc-SPPS

Solid-Phase Peptide Synthesis (SPPS) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry is the standard method for assembling peptide chains.[7] The following protocol details the incorporation of 2-(Azetidin-1-yl)acetic acid into a growing peptide chain on a solid support.

Rationale for Reagent Selection
  • Resin: A Wang or 2-chlorotrityl chloride resin is recommended for synthesizing a peptide with a C-terminal carboxylic acid.[5] For a C-terminal amide, a Rink Amide resin is appropriate.[5]

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a third-generation aminium-based coupling reagent that offers high efficiency and low racemization rates, especially for hindered or N-substituted amino acids.[8][9] It works by rapidly forming a highly reactive OAt-active ester.[9]

  • Base: Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base used to activate the coupling reagent and, crucially, to neutralize the hydrochloride salt of the incoming amino acid.

Workflow for a Single Coupling Cycle

The following diagram outlines the key steps for incorporating the azetidine amino acid into a peptide chain attached to a solid support.

SPPS_Workflow cluster_preact Step A: Activation cluster_coupling Step B: Coupling cluster_deprotect Step C: Deprotection Resin Peptide-Resin (Free N-terminus) Preactivation Pre-activation Mixture: 1. 2-(Azetidin-1-yl)acetic acid HCl 2. HATU 3. DIPEA (2 equiv.) in DMF Coupling Coupling Reaction (Add Pre-activation mix to Resin) Resin:s->Coupling:n Add to resin Wash1 Wash Resin (DMF) Coupling->Wash1 Capping Optional: Capping (Acetic Anhydride/Pyridine) Wash1->Capping To block unreacted amines Wash2 Wash Resin (DMF, DCM) Wash1->Wash2 If no capping Capping->Wash2 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash2->Fmoc_Deprotection Prepare for next residue Next_Cycle Ready for Next Coupling Cycle Fmoc_Deprotection->Next_Cycle

Caption: Fmoc-SPPS workflow for a single coupling cycle.

Detailed Step-by-Step Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

  • Resin Preparation:

    • Start with 0.1 mmol of a suitable Fmoc-protected amino acid pre-loaded resin (e.g., Fmoc-Gly-Wang resin).

    • Perform an initial Fmoc deprotection step: Treat the resin with 2 mL of 20% piperidine in N,N-Dimethylformamide (DMF) for 3 minutes, drain, then repeat with fresh solution for 10 minutes.[10]

    • Wash the resin thoroughly with DMF (5 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL) to remove all traces of piperidine. The resin now has a free primary amine, ready for coupling.

  • Amino Acid Activation (Critical Step):

    • In a separate vessel, dissolve this compound (3.0 eq., 0.3 mmol, 45.5 mg) and HATU (2.9 eq., 0.29 mmol, 110 mg) in 1 mL of DMF.

    • Add DIPEA (6.0 eq., 0.6 mmol, 105 µL). Note: Two equivalents of base are required: one to form the carboxylate for activation and one to neutralize the azetidine hydrochloride, liberating the free secondary amine.[9]

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling to Resin:

    • Add the activated amino acid solution to the deprotected resin from Step 1.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

    • Self-Validation/QC: To confirm reaction completion, take a small sample of the resin, wash it thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction as there are no remaining primary amines. Note that the Kaiser test will not detect unreacted secondary amines on the azetidine ring itself.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (5 x 2 mL) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended):

    • To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., 2 mL of 3:2 acetic anhydride:pyridine in DMF) for 30 minutes.[10]

    • Wash the resin with DMF (5 x 2 mL).

  • Chain Elongation:

    • The resin is now ready for the next Fmoc-deprotection and coupling cycle to add the subsequent amino acid in the sequence.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin and the side-chain protecting groups removed.

  • Cleavage Cocktail: A standard and effective cleavage cocktail for most peptides is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).[11] For peptides without sensitive residues like Cys, Met, or Trp, a simpler mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) is often sufficient.[11] The azetidine ring is stable to these standard TFA cleavage conditions.[3][12]

  • Procedure:

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., 2-3 mL for a 0.1 mmol scale) to the resin.

    • Stir or agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (approx. 10-fold volume excess).

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Application II: Amide Bond Formation in Small Molecule Synthesis

2-(Azetidin-1-yl)acetic acid is a valuable building block for creating novel small molecules, often used to introduce a constrained, polar motif. A common application is the formation of an amide bond with a primary or secondary amine.

General Reaction Scheme

The following diagram illustrates the general workflow for coupling the azetidine building block to a generic amine (R-NH₂).

Amide_Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions Azetidine 2-(Azetidin-1-yl)acetic acid HCl Reagents HATU (1.1 eq) DIPEA (3.0 eq) DMF, 0°C to RT Amine Primary/Secondary Amine (R-NH₂) Product Product: 2-(Azetidin-1-yl)-N-(R)-acetamide Reagents->Product Amide Bond Formation

Caption: General workflow for amide synthesis.

Detailed Laboratory Protocol

This protocol describes a representative amide coupling with benzylamine on a 1 mmol scale.

  • Reactant Preparation:

    • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq., 1 mmol, 151.6 mg) and HATU (1.1 eq., 1.1 mmol, 418 mg).

    • Add anhydrous DMF (5 mL) and stir to dissolve.

    • Cool the mixture to 0°C in an ice bath.

  • Reaction Execution:

    • Add DIPEA (3.0 eq., 3 mmol, 525 µL) to the cooled mixture. Note: Three equivalents of base are used to neutralize the hydrochloride salt, deprotonate the carboxylic acid for activation, and scavenge the acid byproduct of the reaction.

    • Stir for 5 minutes, then add benzylamine (1.0 eq., 1 mmol, 109 µL) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Workup and Purification:

    • QC Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Analytical Characterization

Confirming the identity and purity of the final product is a critical step.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To assess the purity of the crude peptide after cleavage or the small molecule after synthesis and to purify the final product.

  • Typical Conditions (Peptides):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[13]

    • Mobile Phase A: 0.1% TFA in Water.[13]

    • Mobile Phase B: 0.1% TFA in Acetonitrile.[13]

    • Gradient: A linear gradient, for example, 5% to 65% B over 30 minutes. The gradient should be optimized based on the overall hydrophobicity of the peptide.

    • Detection: UV absorbance at 214 nm and 280 nm.[14]

  • Expected Result: A successful synthesis should yield a major peak corresponding to the target peptide. The retention time will depend on the full peptide sequence. The incorporation of the relatively polar 2-(Azetidin-1-yl)acetic acid may lead to a slightly earlier elution time compared to a more hydrophobic residue like proline.

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight of the synthesized peptide or small molecule.

  • Technique: Electrospray Ionization (ESI) is commonly used, often coupled directly with LC (LC-MS).

  • Expected Result: The observed mass spectrum should show a prominent ion (e.g., [M+H]⁺, [M+2H]²⁺) that matches the calculated molecular weight of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the structure of the final compound, particularly for the small molecule synthesis application. For peptides, NMR is used to study the conformational effects of the azetidine incorporation.

  • Expected Signals for the Azetidine Moiety:

    • ¹H NMR: The protons on the azetidine ring and the adjacent methylene group will appear as complex multiplets in the aliphatic region (typically 2.5-4.5 ppm).

    • ¹³C NMR: Distinct signals for the three unique carbons of the azetidine-acetic acid moiety will be observable.

  • Conformational Insight: In peptide studies, 2D NMR techniques (like NOESY and ROESY) can reveal through-space interactions, providing evidence for the specific turn structures induced by the azetidine ring.[15]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling in SPPS 1. Insufficient base to neutralize HCl salt. 2. Steric hindrance. 3. Peptide aggregation on resin.1. Ensure at least 2 equivalents of DIPEA are used during activation. 2. Increase coupling time to 4 hours or perform a double coupling. 3. Use a more polar resin (e.g., TentaGel) or add a chaotropic agent like 0.5 M LiCl to the coupling.
Low Yield in Amide Synthesis 1. Incomplete activation of the carboxylic acid. 2. Moisture in the reaction. 3. Side reactions.1. Ensure HATU is of good quality and use fresh anhydrous DMF. 2. Perform the reaction under a strict inert atmosphere (N₂ or Ar). 3. Monitor the reaction by TLC/LC-MS to check for stable intermediates or byproducts.
Multiple Peaks in HPLC (Peptides) 1. Incomplete deprotection of side chains. 2. Formation of deletion sequences. 3. Racemization during coupling.1. Extend cleavage time or use a stronger scavenger cocktail. 2. Implement a capping step after each coupling. 3. Use high-quality reagents; HATU is known to minimize racemization.[16]

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • AAPPTec. Planning a Peptide Synthesis. Available at: [Link]

  • Cresswell, A. J., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]

  • Page, M. G., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. PNAS. Available at: [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. Available at: [Link]

  • Cresswell, A. J., et al. (2019). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Angewandte Chemie. Available at: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • ResearchGate. Synthesis and characterization of some novel Biphenyl 4-carboxylic acid((3-chloro 2-(substituted phenyl) - 4-oxo azetidine-1 -yl) amide. Available at: [Link]

  • ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available at: [Link]

  • ResearchGate. Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Available at: [Link]

  • ACS Publications. Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Available at: [Link]

  • AAPPTec Peptides. Amino Acid Sidechain Deprotection. Available at: [Link]

  • ResearchGate. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available at: [Link]

  • Sphinxsai. Synthesis of some Amide derivatives and their Biological activity. Available at: [Link]

  • ResearchGate. Analytical C18 RP-HPLC profiles of synthetic peptide segments. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • PubMed. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Available at: [Link]

  • ResearchGate. Resolution of D -azetidine-2-carboxylic acid. Available at: [Link]

  • Springer. HPLC of Peptides and Proteins. Available at: [Link]

  • NIH National Center for Biotechnology Information. Thio acid-mediated conversion of azides to amides – exploratory studies en route to oroidin alkaloids. Available at: [Link]

  • Wikipedia. HATU. Available at: [Link]

  • MDPI. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Available at: [Link]

  • AAPPTec. Coupling Reagents. Available at: [Link]

  • PubMed. Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available at: [Link]

  • ACS Publications. Total Synthesis of Okeaniamide A. Available at: [Link]

  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC. Available at: [Link]

  • MicroSolv Technology Corporation. Synthetic Peptide Analyzed with HPLC. Available at: [Link]

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Application Notes and Protocols: Exploring the Synthetic Utility of 2-(Azetidin-1-yl)acetic acid hydrochloride via Nucleophilic Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold - A Strained Ring with Untapped Potential

Azetidines, four-membered nitrogen-containing heterocycles, are valuable structural motifs in medicinal chemistry and drug discovery.[1][2] Their inherent ring strain, approximately 25.4 kcal/mol, renders them more stable and easier to handle than the highly reactive aziridines, yet sufficiently activated for a variety of synthetic transformations.[1] This unique reactivity profile makes azetidines attractive building blocks for the synthesis of complex acyclic and heterocyclic molecules.[1][3] This guide focuses on the ring-opening reactions of 2-(Azetidin-1-yl)acetic acid hydrochloride, a commercially available starting material, providing researchers with the foundational knowledge and practical protocols to leverage its synthetic potential. The hydrochloride salt form of this compound pre-activates the azetidine ring towards nucleophilic attack by protonating the nitrogen atom, thus facilitating ring-opening reactions.[2]

Mechanistic Principles of Azetidine Ring-Opening

The driving force for the ring-opening of azetidines is the relief of ring strain.[1] For this compound, the reaction is initiated by the protonated azetidinium ion, which is a potent electrophile. The subsequent nucleophilic attack can proceed through an SN2-type mechanism.

The regioselectivity of the nucleophilic attack is a critical consideration and is influenced by steric and electronic factors of both the azetidine substrate and the incoming nucleophile.[4] In the case of the unsubstituted azetidine ring in our substrate, the two methylene carbons adjacent to the nitrogen are electronically similar.

Below is a generalized workflow for the nucleophilic ring-opening of this compound.

G cluster_start Starting Material cluster_activation Activation (in situ) cluster_reaction Reaction with Nucleophile cluster_product Product A This compound B Protonated Azetidinium Ion A->B Dissolution in polar solvent C Nucleophilic Attack B->C Addition of Nucleophile (Nu-) D Ring-Opened Product C->D C-N Bond Cleavage

Figure 1: General workflow for the ring-opening of this compound.

Ring-Opening Reactions with Various Nucleophiles: Protocols and Mechanistic Insights

This section provides detailed protocols for the ring-opening of this compound with different classes of nucleophiles. The choice of nucleophile dictates the functionality of the resulting γ-amino acid derivative.

Thiol Nucleophiles: Synthesis of γ-(Thioether)-α-amino Acids

The reaction of activated azetidines with thiols is a well-established method for the synthesis of γ-amino thioethers.[1] The high nucleophilicity of thiols allows for efficient ring-opening under mild conditions.

Mechanistic Pathway:

G A Azetidinium Ion C SN2 Transition State A->C Nucleophilic Attack B Thiol (R-SH) B->C D γ-(Thioether)-α-amino acid C->D Ring Opening

Figure 2: SN2 reaction mechanism with a thiol nucleophile.

Experimental Protocol:

Materials:

  • This compound

  • Thiophenol (or other desired thiol)

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in methanol (10 mL).

  • Add triethylamine (1.1 eq) to the solution to neutralize the hydrochloride and free the azetidine. Stir for 10 minutes at room temperature.

  • Add the desired thiol (e.g., thiophenol, 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired γ-(thioether)-α-amino acid.

Data Presentation:

Nucleophile (Thiol)Reaction Time (h)Yield (%)
Thiophenol485
Benzyl mercaptan680
Ethanethiol875

Table 1: Representative yields for the ring-opening reaction with various thiols.

Halide Nucleophiles: Synthesis of γ-Halo-α-amino Acids

Halide ions can act as nucleophiles to open the azetidinium ring, providing access to valuable γ-halo-α-amino acid derivatives. These products can serve as versatile intermediates for further synthetic transformations.[5]

Mechanistic Considerations:

The reactivity of halide nucleophiles follows the order I- > Br- > Cl-. The reaction may require elevated temperatures to proceed at a reasonable rate, especially with less nucleophilic halides like chloride.

Experimental Protocol:

Materials:

  • This compound

  • Sodium iodide (NaI) or Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (ACN)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate with reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 eq) and the halide source (e.g., NaI, 1.5 eq).

  • Add acetonitrile (15 mL) as the solvent.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Aromatic Nucleophiles (Friedel-Crafts Type Reaction): Synthesis of γ-Aryl-α-amino Acids

Electron-rich aromatic compounds can act as nucleophiles in a Friedel-Crafts-type reaction with the activated azetidinium ion. This reaction is typically catalyzed by a Lewis acid to enhance the electrophilicity of the azetidinium ring.[6]

Logical Relationship Diagram:

G A Azetidinium Ion C Activated Complex A->C Coordination B Lewis Acid (e.g., Yb(OTf)3) B->C E Sigma Complex C->E Electrophilic Attack D Electron-Rich Arene D->E F γ-Aryl-α-amino acid E->F Aromatization

Figure 3: Logical flow of the Lewis acid-catalyzed Friedel-Crafts reaction.

Experimental Protocol:

Materials:

  • This compound

  • Anisole (or another electron-rich arene)

  • Ytterbium(III) triflate (Yb(OTf)3)

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis under inert atmosphere

  • Magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in dry dichloromethane (10 mL).

  • Add the electron-rich arene (e.g., anisole, 2.0 eq).

  • Add the Lewis acid catalyst, Yb(OTf)3 (0.1 eq), to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation:

Aromatic NucleophileLewis Acid (mol%)Yield (%)
AnisoleYb(OTf)3 (10)78
1,3,5-TrimethoxybenzeneYb(OTf)3 (5)92[6]
ThiopheneSc(OTf)3 (10)75

Table 2: Representative yields for Friedel-Crafts type ring-opening reactions.

Trustworthiness: Self-Validating Systems in Protocols

Each protocol is designed to be self-validating through clear monitoring and purification steps. The progress of each reaction should be carefully monitored by TLC to determine the point of completion and to identify the formation of any side products. The purification by column chromatography or recrystallization, followed by characterization of the final product using techniques such as NMR (1H, 13C), Mass Spectrometry, and IR spectroscopy, will confirm the identity and purity of the synthesized γ-substituted-α-amino acid.

Conclusion

The ring-opening reactions of this compound offer a versatile and efficient platform for the synthesis of a diverse array of γ-functionalized α-amino acids. The inherent activation provided by the hydrochloride salt simplifies the reaction setup. By carefully selecting the nucleophile and reaction conditions, researchers can readily access valuable building blocks for applications in drug discovery and materials science. The protocols outlined in this guide provide a solid starting point for exploring the rich chemistry of this readily available azetidine derivative.

References

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Ring-opening of azetidines. ResearchGate. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Nucleophilic ring-opening of azetidine derivatives. ResearchGate. Available at: [Link]

  • Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available at: [Link]

  • Synthesis of 3,3-Diaryl/Heteroarylpropylamines via Nucleophilic Ring Opening of Activated Azetidines with Arenes and Heteroarenes: New Synthetic Route to (±)Tolterodine. ACS Omega. Available at: [Link]

  • Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. ResearchGate. Available at: [Link]

  • Recent Progress in the Synthesis and Chemistry of Azetidinones. ResearchGate. Available at: [Link]

  • Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry. Available at: [Link]

  • Ring-Opening Cyclization (ROC) of Aziridines with Propargyl Alcohols: Synthesis of 3,4-Dihydro-2H-1,4-oxazines. The Journal of Organic Chemistry. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. Available at: [Link]

  • Acidity of Terminal Alkynes: Formation of Acetylide Ions and their Alkylation. YouTube. Available at: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

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Harnessing the Therapeutic Potential of Azetidine Derivatives: A Guide to Essential Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Introduction: The Rising Prominence of Azetidine Derivatives in Drug Discovery

Azetidine-containing compounds represent a fascinating and increasingly important class of small molecules in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational constraints and physicochemical properties to molecules, often leading to improved metabolic stability, cell permeability, and target-binding affinity. These advantageous characteristics have propelled the exploration of azetidine derivatives across a wide spectrum of therapeutic areas, including oncology, neuroscience, and infectious diseases.

The successful incorporation of azetidine moieties into approved drugs, such as the Janus kinase (JAK) inhibitor tofacitinib and the non-steroidal anti-inflammatory drug (NSAID) meloxicam, has further validated their therapeutic potential and spurred the development of novel azetidine-based drug candidates. The biological activity of these compounds is diverse, ranging from enzyme inhibition and receptor modulation to the disruption of protein-protein interactions. Consequently, a robust and well-defined panel of cell-based assays is crucial for elucidating their mechanisms of action, assessing their potency and selectivity, and ultimately identifying promising lead candidates for further development.

This guide provides a comprehensive overview of key cell-based assays for characterizing azetidine derivatives, with a focus on the underlying scientific principles, detailed step-by-step protocols, and practical insights for data interpretation and troubleshooting.

I. Foundational Assays: Assessing Cellular Viability and Cytotoxicity

A primary and essential step in the characterization of any novel compound is to determine its effect on cell viability and to identify its cytotoxic potential. These foundational assays provide a critical window into the compound's general cellular toxicity and help to establish a therapeutic window for more targeted investigations.

The MTT Assay: A Classic Colorimetric Method for Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective method for assessing cell viability. The assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells, and its concentration can be quantified spectrophotometrically.

The reduction of MTT is a hallmark of cellular metabolic activity, primarily occurring in the mitochondria. Therefore, a decrease in the rate of MTT reduction in treated cells compared to untreated controls is indicative of a loss of cell viability, either through cytotoxic (cell death) or cytostatic (inhibition of proliferation) mechanisms. It is important to note that the MTT assay does not directly distinguish between these two possibilities.

MTT_Assay_Workflow start Start: Prepare Cell Suspension seed Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) start->seed incubate_attach Incubate overnight (37°C, 5% CO2) seed->incubate_attach prepare_compounds Prepare serial dilutions of azetidine derivatives add_compounds Add compounds to wells (include vehicle control) prepare_compounds->add_compounds incubate_treat Incubate for desired period (e.g., 24, 48, 72 hours) add_compounds->incubate_treat add_mtt Add MTT reagent (e.g., 10 µL of 5 mg/mL) incubate_mtt Incubate for 2-4 hours (formazan formation) add_mtt->incubate_mtt solubilize Add solubilization buffer (e.g., DMSO, acidified isopropanol) incubate_mtt->solubilize read_plate Read absorbance (570 nm) solubilize->read_plate end End: Data Analysis (IC50) read_plate->end

Figure 1. A generalized workflow for the MTT cell viability assay.

Materials:

  • Azetidine derivatives of interest

  • Cell line of choice (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO, or 0.01 M HCl in isopropanol)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the azetidine derivatives in complete culture medium. It is advisable to perform a wide range of concentrations initially (e.g., 0.01 µM to 100 µM) to determine the dose-response range.

    • Include a vehicle control (e.g., medium with the same concentration of DMSO used to dissolve the compounds).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan, which will appear as purple crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

The results are typically expressed as a percentage of cell viability compared to the vehicle-treated control cells.

  • Calculation of Percent Viability:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

  • IC50 Determination:

    • The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay. It represents the concentration of the azetidine derivative that is required to inhibit cell viability by 50%.

    • The IC50 value is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

Parameter Description Typical Value Range
Seeding Density Number of cells per well5,000 - 15,000
Compound Conc. Range of azetidine derivative concentrations0.01 µM - 100 µM
Incubation Time Duration of compound exposure24, 48, 72 hours
MTT Incubation Duration of MTT exposure2 - 4 hours
IC50 Value Concentration for 50% inhibitionVaries (nM to µM)
Problem Possible Cause Solution
High background in blank wells Contamination of medium or reagents.Use fresh, sterile reagents and aseptic technique.
Low absorbance readings Insufficient cell number or short incubation time.Optimize cell seeding density and/or increase incubation time with MTT.
High variability between replicates Inconsistent pipetting or "edge effect".Ensure proper mixing of cell suspension and careful pipetting. Avoid using the outer wells of the plate or fill them with sterile PBS.
Compound interference The azetidine derivative may directly reduce MTT.Perform a control experiment with the compound and MTT in cell-free medium to check for direct reduction.

II. Probing Deeper: Assays for Anti-proliferative Effects

While viability assays provide a general measure of cellular health, it is often necessary to specifically investigate the anti-proliferative effects of a compound. These assays distinguish between cytotoxic (cell-killing) and cytostatic (inhibition of cell division) mechanisms.

BrdU Incorporation Assay: A Direct Measure of DNA Synthesis

The BrdU (5-bromo-2'-deoxyuridine) incorporation assay is a highly specific and sensitive method for quantifying cell proliferation. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated BrdU can then be detected using a specific monoclonal antibody.

The amount of BrdU incorporated into the DNA is directly proportional to the rate of DNA synthesis and, therefore, the rate of cell proliferation. A reduction in BrdU incorporation in cells treated with an azetidine derivative indicates an inhibition of cell cycle progression, likely at the S-phase.

BrdU_Assay_Workflow start Start: Seed & Treat Cells incubate_treat Incubate with azetidine derivatives (e.g., 24-72h) start->incubate_treat add_brdu Add BrdU labeling solution (e.g., 10 µM) incubate_brdu Incubate for 2-24 hours (BrdU incorporation) add_brdu->incubate_brdu fix_denature Fix and denature DNA (e.g., with acid) add_antibody Add anti-BrdU antibody (e.g., HRP-conjugated) fix_denature->add_antibody add_substrate Add TMB substrate add_antibody->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_plate Read absorbance (450 nm) stop_reaction->read_plate end End: Data Analysis read_plate->end CaspaseGlo_Workflow start Start: Seed & Treat Cells incubate_treat Incubate with azetidine derivatives (e.g., 6-24h) start->incubate_treat add_reagent Add Caspase-Glo® 3/7 Reagent (equal volume to medium) mix_incubate Mix on plate shaker (5 min) Incubate at RT (1-3h) add_reagent->mix_incubate read_luminescence Read luminescence mix_incubate->read_luminescence end End: Data Analysis read_luminescence->end WesternBlot_Workflow start Start: Cell Lysis & Protein Quantification sds_page SDS-PAGE: Separate proteins by size start->sds_page transfer Transfer proteins to membrane (e.g., PVDF) sds_page->transfer blocking Block membrane to prevent non-specific binding transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Add chemiluminescent substrate (ECL) secondary_ab->detection imaging Image blot (e.g., ChemiDoc) detection->imaging end End: Data Analysis (Densitometry) imaging->end

Figure 4. A summary of the key steps in a Western blot experiment.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the azetidine derivative for the desired time.

    • Harvest and lyse the cells in RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein into the wells of an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Imaging:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

The results are analyzed by densitometry, where the intensity of the bands corresponding to the protein of interest is quantified using image analysis software (e.g., ImageJ). The expression levels of the target proteins are typically normalized to a loading control (e.g., β-actin, GAPDH) to account for any variations in protein loading.

V. Conclusion: A Multi-faceted Approach to Characterizing Azetidine Derivatives

The comprehensive characterization of novel azetidine derivatives requires a multi-faceted approach that combines a variety of cell-based assays. By systematically progressing from foundational viability and proliferation assays to more mechanistic studies of cell death and signaling pathways, researchers can gain a deep understanding of the biological effects of these promising compounds. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals working to unlock the full therapeutic potential of azetidine-based molecules.

References

  • van de Loosdrecht, A. A., et al. (1994). A tetrazolium-based colorimetric MTT assay to quantitate human monocyte mediated cytotoxicity against leukemic cells from cell lines and patients with myeloid leukemia. Journal of Immunological Methods, 174(1-2), 311-320.
  • Baskin, D. G., & Yeh, A. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198.
  • Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene, 574(2), 193-203.
  • Addgene. (2024). Troubleshooting and Optimizing a Western Blot. Retrieved from [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

The Strategic Incorporation of 2-(Azetidin-1-yl)acetic Acid Hydrochloride in the Synthesis of Advanced Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Moiety as a Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles is paramount. Within this context, small, strained heterocyclic scaffolds have emerged as powerful tools for molecular design. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1] Its inherent ring strain and non-planar geometry offer a unique three-dimensional exit vector for substituents, enabling precise spatial orientation of pharmacophoric elements within an enzyme's active site.[2] This structural rigidity, coupled with improved metabolic stability and aqueous solubility, makes azetidine-containing compounds highly desirable candidates in drug discovery programs.[2]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(Azetidin-1-yl)acetic acid hydrochloride as a key building block in the synthesis of potent enzyme inhibitors. We will delve into the causality behind its experimental application, providing detailed, field-proven protocols and troubleshooting guidance to ensure reproducible and efficient synthetic outcomes.

Physicochemical Properties and Strategic Advantages of this compound

The utility of this compound as a synthetic precursor is underpinned by its distinct chemical characteristics.

PropertyValueSource
Molecular Formula C₅H₉NO₂ · HClChemicalBook[3]
Molecular Weight 151.59 g/mol ChemicalBook[3]
Appearance White to off-white solidChemicalBook[3]
Storage 2-8°C, desiccateChemicalBook[3]
Key Functional Groups Secondary amine (within the azetidine ring), Carboxylic acid, Hydrochloride saltN/A

The hydrochloride salt form enhances the compound's stability and handling properties, rendering it a readily weighable and soluble solid. The presence of both a nucleophilic secondary amine and a carboxylic acid functional group within the same molecule makes it a versatile scaffold for the introduction of the azetidine moiety via robust and well-established amide bond formation reactions.

Core Application: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prime example of the successful application of 2-(Azetidin-1-yl)acetic acid is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[4] DPP-4 inhibitors work by preventing the degradation of incretin hormones, which play a crucial role in glucose homeostasis. The azetidine-containing moiety often serves as a key pharmacophoric element, engaging in critical interactions within the DPP-4 active site.

Workflow for the Synthesis of a Representative DPP-4 Inhibitor

The following workflow outlines the general strategy for incorporating the 2-(azetidin-1-yl)acetyl moiety into a complex amine-containing core, exemplified by an intermediate in the synthesis of the DPP-4 inhibitor, Omarigliptin.

DPP4_Inhibitor_Synthesis_Workflow cluster_0 Reactant Preparation cluster_1 Amide Coupling Reaction cluster_2 Work-up & Purification cluster_3 Final Product A 2-(Azetidin-1-yl)acetic acid hydrochloride C Dissolution & Activation (DMF, EDC, HOBt) A->C Activation B Amine Core (e.g., Omarigliptin Intermediate) D Amine Addition & Coupling (DIPEA, RT) B->D Coupling Partner C->D Activated Acid E Aqueous Work-up (Water, Brine) D->E Crude Product F Purification (Column Chromatography) E->F Purified Solution G Target Enzyme Inhibitor F->G Isolated Product

Caption: General workflow for the synthesis of a DPP-4 inhibitor.

Detailed Experimental Protocol: Synthesis of an Omarigliptin Analog Precursor

This protocol describes a representative procedure for the amide coupling of this compound with a complex primary amine, specifically (2R,3S,5R)-2-(2,5-difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine, a key intermediate in the synthesis of Omarigliptin.[4][5]

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Equivalents
Amine Intermediate426.471.01.0
2-(Azetidin-1-yl)acetic acid HCl151.591.21.2
EDC·HCl191.701.51.5
HOBt135.121.51.5
DIPEA129.243.03.0
N,N-Dimethylformamide (DMF)---
Dichloromethane (DCM)---
Saturated aq. NaHCO₃---
Brine---
Anhydrous Na₂SO₄---

Step-by-Step Procedure:

  • Reactant Dissolution: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.2 mmol) and the Amine Intermediate (1.0 mmol).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Activation: To the stirred solution, add 1-Hydroxybenzotriazole (HOBt) (1.5 mmol) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 mmol).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) dropwise over 5 minutes. The hydrochloride salt of the carboxylic acid requires an additional equivalent of base to be neutralized.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with water (20 mL) and extract with Dichloromethane (DCM) (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure amide product.

Causality Behind Experimental Choices

  • Choice of Coupling Reagents (EDC/HOBt): The EDC/HOBt system is a widely used and effective method for amide bond formation.[6] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and racemization, and reacts efficiently with the amine.[7]

  • Use of DIPEA as a Base: A non-nucleophilic base like DIPEA is crucial.[8] Its primary role is to neutralize the hydrochloride salt of the azetidine starting material and the HCl generated during the activation of the carboxylic acid by EDC. Its steric hindrance prevents it from competing with the primary amine as a nucleophile.

  • Solvent Selection (DMF): DMF is an excellent polar aprotic solvent that effectively dissolves all reactants and intermediates, facilitating a homogeneous reaction environment.

  • Aqueous Work-up: The washing steps with NaHCO₃ and brine are essential to remove unreacted starting materials, coupling byproducts (such as the urea formed from EDC), and residual DMF.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Deactivation of coupling reagents by moisture.- Steric hindrance of the amine.- Ensure all reagents and solvents are anhydrous.- Pre-activate the carboxylic acid with EDC/HOBt for 15-30 minutes before adding the amine.- Consider using a more potent coupling agent such as HATU or PyBOP.
Presence of N-acylurea byproduct - The O-acylisourea intermediate rearranges before reacting with the amine.- Ensure HOBt is used in conjunction with EDC.[7]- Maintain a low reaction temperature (0 °C to RT).- Add the amine promptly after the activation step.
Difficult Purification - Incomplete removal of urea byproduct or DIPEA.- Perform thorough aqueous washes during work-up. An acidic wash (e.g., dilute HCl) can help remove residual DIPEA.[2]- For stubborn urea removal, trituration of the crude product with a suitable solvent may be effective.

Visualization of the Amide Coupling Mechanism

The following diagram illustrates the key steps in the EDC/HOBt mediated amide bond formation.

Amide_Coupling_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH R-COOH (Azetidine Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester (More Stable) O_Acylisourea->Active_Ester + HOBt HOBt HOBt Amide R-CO-NH-R' (Final Product) Active_Ester->Amide + R'-NH₂ Amine R'-NH₂ (Amine Core) Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Conclusion

This compound is a valuable and versatile building block for the synthesis of enzyme inhibitors. Its strategic application, particularly in the construction of DPP-4 inhibitors, highlights the importance of the azetidine scaffold in modern drug design. The successful incorporation of this moiety relies on a thorough understanding of amide coupling chemistry and careful execution of the experimental protocol. By following the detailed procedures and troubleshooting guidance provided in this application note, researchers can confidently and efficiently synthesize novel azetidine-containing molecules with high therapeutic potential.

References

  • Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. National Institutes of Health. [Link]

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. [Link]

  • Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. ResearchGate. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents? ResearchGate. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • EDC-HOBt Amide coupling workup help. Reddit. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Amide coupling Protocol for Amino PEG. AxisPharm. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Azetidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Azetidin-1-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. We will delve into common challenges, provide detailed troubleshooting protocols, and offer insights grounded in chemical principles to ensure the integrity and success of your synthesis.

Introduction: A Tale of Two Steps

The synthesis of this compound is conceptually straightforward, typically involving a two-step process: the N-alkylation of azetidine with an alkyl chloroacetate, followed by hydrolysis of the resulting ester and formation of the hydrochloride salt. However, the inherent reactivity of the strained azetidine ring and the practicalities of large-scale production can introduce significant challenges. This guide is structured to address these issues head-on, providing a clear path to a robust and scalable synthesis.

Visualizing the Synthetic Pathway

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis & Salt Formation Azetidine Azetidine Reaction1 Alkylation Azetidine->Reaction1 Chloroacetate Ethyl Chloroacetate Chloroacetate->Reaction1 Base Base (e.g., K2CO3) Base->Reaction1 Solvent1 Solvent (e.g., Acetonitrile) Solvent1->Reaction1 Ester Ethyl 2-(azetidin-1-yl)acetate Reaction2 Saponification Ester->Reaction2 Ester_out Ester_out Reaction1->Ester Base2 Base (e.g., NaOH) Base2->Reaction2 Solvent2 Solvent (e.g., H2O/EtOH) Solvent2->Reaction2 Acid HCl Reaction3 Acidification & Crystallization Acid->Reaction3 FinalProduct 2-(Azetidin-1-yl)acetic acid hydrochloride SodiumSalt Sodium 2-(azetidin-1-yl)acetate SodiumSalt->Reaction3 Reaction2->SodiumSalt Reaction3->FinalProduct

Figure 1: General synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section is organized by the synthetic stage and the specific problems you may encounter.

Part 1: N-Alkylation of Azetidine

The reaction of azetidine with an alkyl chloroacetate is an SN2 reaction. While seemingly simple, the high reactivity of azetidine can lead to complications, especially at scale.

Question 1: My N-alkylation reaction is showing low yield of the desired mono-alkylated product and a significant amount of a higher molecular weight impurity. What is happening and how can I fix it?

Answer:

You are likely observing the formation of a dialkylated byproduct. Azetidine, being a secondary amine, can react with the ethyl chloroacetate to form the desired product. However, the product, ethyl 2-(azetidin-1-yl)acetate, still possesses a nucleophilic nitrogen and can react with another molecule of ethyl chloroacetate. This is a common issue in the alkylation of amines.

Causality: The rate of the second alkylation becomes significant if the concentration of the primary alkylating agent (ethyl chloroacetate) is too high relative to the azetidine, or if the reaction is run for an extended period at elevated temperatures.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess of azetidine relative to ethyl chloroacetate. This will ensure the chloroacetate is consumed before significant dialkylation can occur. A 1.1 to 1.2 molar equivalent of azetidine is a good starting point.

  • Slow Addition: Add the ethyl chloroacetate slowly to the reaction mixture containing azetidine and a base. This maintains a low instantaneous concentration of the alkylating agent, favoring mono-alkylation.

  • Temperature Control: Run the reaction at a moderate temperature. While higher temperatures increase the reaction rate, they can also promote side reactions. Start with room temperature and gently heat only if necessary.

  • Choice of Base and Solvent: Use a mild inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)[1]. Strong bases like sodium hydride (NaH) can deprotonate the α-carbon of the ester, leading to other side reactions. Acetonitrile or DMF are suitable solvents[1].

Question 2: I'm having difficulty purifying the intermediate ester, ethyl 2-(azetidin-1-yl)acetate, by distillation. The product seems to decompose or co-distill with impurities. What are my options?

Answer:

Purification of N-cycloamine esters can be challenging due to their relatively high boiling points and potential for thermal degradation.

Causality: The basic nitrogen in the molecule can catalyze decomposition pathways at elevated temperatures. Co-distillation with starting materials or byproducts can also occur if their boiling points are close.

Troubleshooting Protocol:

  • Aqueous Work-up: Before distillation, perform a thorough aqueous work-up to remove inorganic salts and water-soluble impurities. A typical procedure involves:

    • Filtering off the inorganic base.

    • Concentrating the filtrate.

    • Dissolving the residue in a water-immiscible solvent like ethyl acetate or dichloromethane.

    • Washing with water and then brine.

    • Drying the organic layer over anhydrous sodium sulfate.

  • Vacuum Distillation: Use a high-vacuum distillation setup to lower the boiling point of the product and minimize thermal stress. Ensure your vacuum pump is in good working order and use a well-insulated distillation apparatus.

  • Alternative Purification: If distillation is problematic, consider column chromatography on silica gel. While less ideal for very large scales, it can be effective for moderate quantities. A solvent system of ethyl acetate in hexanes is a good starting point. For multi-kilogram scales where chromatography is not feasible, a robust work-up followed by careful fractional distillation is key.

Part 2: Saponification (Ester Hydrolysis)

The conversion of the ester to the carboxylic acid via saponification is a critical step. On a large scale, ensuring complete reaction and managing the work-up can be problematic.

Question 3: My saponification reaction seems to be incomplete, even after extended reaction times. How can I drive the reaction to completion?

Answer:

Incomplete saponification is a common issue on a large scale, often due to poor mixing or insufficient equivalents of base.

Causality: Saponification is a second-order reaction, and as the concentrations of the ester and hydroxide decrease, the reaction rate slows down significantly[2]. On a large scale, mass transfer limitations can also lead to localized areas of low reactant concentration.

Troubleshooting Protocol:

  • Increase Equivalents of Base: Use a slight excess of the base (e.g., 1.1 to 1.2 equivalents of NaOH or KOH). This will help to ensure that all of the ester is consumed.

  • Co-solvent: Use a mixture of water and a water-miscible organic solvent like ethanol or methanol. This improves the solubility of the ester in the reaction mixture, creating a homogeneous solution and accelerating the reaction.

  • Temperature and Monitoring: Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the rate. Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or HPLC until no starting material is observed.

Question 4: I am concerned about the stability of the azetidine ring under the basic conditions of saponification and the subsequent acidic work-up. Is ring-opening a significant risk?

Answer:

The azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol) and can be susceptible to ring-opening reactions, particularly under harsh conditions.[3][4]

Causality: While generally stable under mild basic and acidic conditions, prolonged exposure to strong acids or bases, especially at elevated temperatures, can promote nucleophilic attack and ring cleavage.

Preventative Measures and Protocol:

  • Mild Saponification Conditions:

    • Use a moderate temperature (e.g., room temperature to 50 °C). Avoid prolonged heating at reflux.

    • Use the minimum necessary excess of base.

  • Careful Acidification:

    • Cool the reaction mixture in an ice bath before and during acidification with hydrochloric acid.

    • Add the acid slowly to control the exotherm.

    • Do not overshoot the target pH. Aim for a pH of 1-2 for complete protonation and precipitation of the hydrochloride salt.

  • Monitor for Byproducts: Use analytical techniques like LC-MS to check for the presence of ring-opened byproducts, such as N-(2-carboxyethyl)-3-aminopropanol or related compounds.

Visualizing a Potential Ring-Opening Pathway

Azetidine Protonated Azetidine Ring TransitionState Transition State Azetidine->TransitionState Nucleophilic Attack (Acid/Base Catalyzed) Nucleophile Nucleophile (e.g., H2O) Nucleophile->TransitionState RingOpened Ring-Opened Product TransitionState->RingOpened

Figure 2: Conceptual diagram of azetidine ring-opening.

Part 3: Salt Formation and Crystallization

The final step of isolating the hydrochloride salt as a pure, crystalline solid is crucial for product quality.

Question 5: After acidification, I am getting an oil or a sticky solid instead of a crystalline product. How can I induce crystallization?

Answer:

The inability to obtain a crystalline product can be due to the presence of impurities, residual solvent, or the inherent properties of the molecule. Amino acid hydrochlorides can also be hygroscopic, readily absorbing moisture from the air to form a viscous liquid.[5]

Troubleshooting Protocol:

  • Solvent Selection: The choice of solvent for crystallization is critical.

    • After acidification of the aqueous solution, you can try to concentrate the solution and then add a less polar, water-miscible solvent like isopropanol (IPA) or acetone to induce precipitation.

    • A mixture of solvents, such as ethanol/IPA or ethanol/diethyl ether, can also be effective.

  • Control of Supersaturation:

    • Cool the solution slowly to allow for ordered crystal growth. Crash-cooling often leads to the formation of oils or amorphous solids.

    • If you have a small amount of crystalline material, use it to seed the supersaturated solution.

    • If no seed crystals are available, try scratching the inside of the flask with a glass rod to create nucleation sites.

  • Azeotropic Distillation: If excess water is the issue, you can add a solvent like toluene or isopropanol and distill off the water azeotropically to dry the product before attempting crystallization from a non-aqueous solvent.

  • Hygroscopicity Management: Perform the final filtration and drying steps in a low-humidity environment (e.g., a glove box or a dry room). Store the final product in a tightly sealed container with a desiccant.

Question 6: The melting point of my final product is broad, or I'm seeing batch-to-batch variability in its physical properties. Could this be due to polymorphism?

Answer:

Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in pharmaceutical compounds, including amino acid salts.[6][7] Different polymorphs can have different physical properties, such as melting point, solubility, and stability.

Causality: The specific crystalline form obtained depends on factors such as the solvent system, rate of cooling, and the presence of impurities.

Investigative and Control Strategies:

  • Characterization: Use analytical techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize the solid form of your product.

  • Controlled Crystallization: To ensure batch-to-batch consistency, it is crucial to develop a robust and well-controlled crystallization protocol. This involves:

    • Defining the solvent system and its composition.

    • Controlling the cooling rate.

    • Defining the agitation rate.

    • Using a consistent seeding strategy if necessary.

  • Polymorph Screening: If multiple polymorphs are identified, a screening study may be necessary to determine which form is the most thermodynamically stable and has the desired physical properties for downstream applications.

Parameter Typical Conditions Potential Issues Troubleshooting
N-Alkylation Azetidine (1.1 eq.), Ethyl Chloroacetate (1.0 eq.), K₂CO₃ (1.5 eq.), Acetonitrile, 25-40°CDialkylation, incomplete reaction, difficult purification of esterSlow addition of alkylating agent, moderate temperature, thorough aqueous work-up
Saponification Ethyl 2-(azetidin-1-yl)acetate (1.0 eq.), NaOH (1.1 eq.), H₂O/EtOH, 40-50°CIncomplete hydrolysis, ring-opening of azetidineUse of co-solvent, gentle heating, careful monitoring
Crystallization Concentrated aqueous solution of the sodium salt, acidification with HCl to pH 1-2, addition of anti-solvent (e.g., IPA)Oiling out, formation of amorphous solid, hygroscopicity, polymorphismSlow cooling, seeding, use of appropriate anti-solvent, control of humidity

Table 1: Summary of key reaction parameters and troubleshooting.

References

  • Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47675-47706. Available at: [Link]

  • Hillier, M. C., & Chen, C.-Y. (2006). A Straightforward Synthesis of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. Available at: [Link]

  • Jérôme, F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2534-2552. Available at: [Link]

  • Luo, B., et al. (2020). Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. ACS Earth and Space Chemistry, 4(10), 1789–1798. Available at: [Link]

  • McCrone, W. C. (1965). Polymorphism. In Physics and Chemistry of the Organic Solid State (Vol. 2, pp. 725-767). Interscience Publishers.
  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. Available at: [Link]

  • dos Santos Filho, J. M., & da Silva Júnior, G. R. P. (2022). Optimized synthesis and characterization of ethyl N-cycloamine acetates. 62° Congresso Brasileiro de Química. Available at: [Link]

  • Kitamura, M. (2002). Polymorphism in the Crystallization of L-Glutamic Acid. Journal of Crystal Growth, 237-239, 2205-2209. Available at: [Link]

  • Vasu, D., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. Available at: [Link]

  • Peng, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4057-4071. Available at: [Link]

  • Vangani, V., & Singh, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47675-47706. Available at: [Link]

  • Lee, A. Y., et al. (2014). Comparison of the Crystal Chemistry, the Process Conditions for Crystallization and the Relative Structural Stability of Two Polymorphic Forms of NG-monomethyl-l-arginine Hydrochloride. Crystal Growth & Design, 14(12), 6206-6213. Available at: [Link]

  • U.S. Patent No. 2,404,503. (1946).
  • Boldyreva, E. V. (2021). High-Pressure Polymorphism in Hydrogen-Bonded Crystals: A Concise Review. Crystals, 11(8), 956. Available at: [Link]

  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? [Forum discussion]. Available at: [Link]

  • Organic Syntheses. (1966). Azetidine. Available at: [Link]

  • U.S. Patent No. 4,966,979. (1990).
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Levenspiel, O. (1999). Chemical Reaction Engineering (3rd ed.). John Wiley & Sons.

Sources

Technical Support Center: Protecting Group Strategies for 2-(Azetidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Azetidin-1-yl)acetic acid hydrochloride. This document provides researchers, chemists, and drug development professionals with in-depth, field-proven insights into selecting and implementing effective protecting group strategies for this valuable bifunctional building block. The unique combination of a strained azetidine ring and a carboxylic acid moiety presents specific challenges and opportunities in multi-step synthesis. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter during your experimental work.

Part 1: Foundational Concepts

Q1: What are the key chemical features of this compound that I must consider before starting my synthesis?

A: This molecule has three critical features that dictate the synthetic strategy:

  • The Azetidine Nitrogen: This is a secondary amine, which is nucleophilic and basic. Its reactivity must be masked (protected) if you intend to perform reactions at the carboxylic acid, such as amide bond formation.

  • The Carboxylic Acid: This functional group can be deprotonated to form a carboxylate or activated for coupling reactions. It must be protected, typically as an ester, if you plan to perform reactions on the azetidine nitrogen.

  • The Hydrochloride Salt: The commercially available form is often the hydrochloride salt. This means the azetidine nitrogen is protonated (R₂NH₂⁺Cl⁻). In this state, the nitrogen is non-nucleophilic and is effectively "protected". However, this acidic nature can interfere with base-sensitive reagents. Crucially, you must neutralize the salt with a suitable base (e.g., triethylamine, NaHCO₃) to free the amine before attempting any N-protection reactions.

The azetidine ring itself possesses significant ring strain (approx. 25.4 kcal/mol), making it more stable than an aziridine but susceptible to ring-opening under certain harsh conditions, a factor to consider during deprotection steps.[1][2]

Q2: The term "orthogonal protection" is frequently mentioned. What does it mean and why is it essential for this molecule?

A: Orthogonality is the cornerstone of modern protecting group strategy. It means that you can remove one protecting group from a molecule that has multiple protected functional groups, without affecting any of the others.[3]

For a bifunctional molecule like 2-(azetidin-1-yl)acetic acid, this is critical. Imagine you want to couple an amino acid to the carboxylic acid first, and then perform a substitution on the azetidine nitrogen later. You would need a protecting group on the nitrogen that can be removed without cleaving the newly formed peptide bond or any protecting groups on your coupled amino acid.

The three most common classes of orthogonal protecting groups are:

  • Acid-Labile: Removed with acids (e.g., TFA, HCl). Examples: Boc, tert-butyl esters.

  • Base-Labile: Removed with bases (e.g., Piperidine). Example: Fmoc.

  • Hydrogenolysis-Labile: Removed with a hydrogen source and a metal catalyst (e.g., H₂/Pd/C). Examples: Cbz, Benzyl esters.

Choosing a combination from different classes (e.g., an acid-labile group and a base-labile group) ensures orthogonality.

G cluster_ortho Orthogonal Protection Classes cluster_non_ortho Non-Orthogonal Pairs (Same Removal Condition) Acid-Labile\n(Boc, tBu-ester) Acid-Labile (Boc, tBu-ester) Base-Labile\n(Fmoc) Base-Labile (Fmoc) Hydrogenolysis-Labile\n(Cbz, Bn-ester) Hydrogenolysis-Labile (Cbz, Bn-ester) Boc Boc (N-protection) tBu tBu-ester (O-protection) Boc->tBu Both Acid-Labile Cbz Cbz (N-protection) Bn Bn-ester (O-protection) Cbz->Bn Both Hydrogenolysis-Labile

Figure 1. Orthogonal vs. Non-Orthogonal Protecting Group Classes.

Part 2: Protecting the Azetidine Nitrogen

Q3: I need to perform a peptide coupling at the carboxylic acid. What are the best protecting groups for the azetidine nitrogen?

A: To free up the carboxylic acid for activation and coupling, the azetidine nitrogen must be protected. The choice depends on the overall synthetic plan, particularly the deprotection conditions you can tolerate later. The most common and reliable options are the Boc and Cbz groups.

  • tert-Butoxycarbonyl (Boc): This is the most widely used protecting group for this purpose. It is stable to a wide range of reaction conditions (especially basic and nucleophilic reagents) and is cleanly removed with acid.[4]

  • Carboxybenzyl (Cbz or Z): This is another robust option, stable to acidic and basic conditions. It is typically removed by catalytic hydrogenolysis. This is an excellent choice if your molecule contains other acid-sensitive groups.[5]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): While common in solid-phase peptide synthesis (SPPS), it is less frequently used for this specific building block in solution-phase chemistry unless a base-labile N-protection is explicitly required for an orthogonal strategy.

Q4: Can you provide a standard, reliable protocol for N-Boc protection of 2-(Azetidin-1-yl)acetic acid?

A: Absolutely. This protocol is designed for high yield and straightforward execution. The critical first step is the in-situ neutralization of the hydrochloride salt.

Experimental Protocol: N-Boc Protection

  • Dissolution & Neutralization:

    • Suspend this compound (1.0 eq) in a suitable solvent mixture such as Dioxane/Water (1:1) or Methanol/Water (1:1) at a concentration of approximately 0.5 M.

    • Cool the mixture to 0 °C in an ice bath.

    • Add triethylamine (TEA) (2.2 eq) or sodium bicarbonate (NaHCO₃) (2.2 eq) portion-wise. Stir for 15-20 minutes to ensure complete neutralization of the hydrochloride salt and deprotonation of the carboxylic acid.

  • Boc Anhydride Addition:

    • To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) dissolved in a small amount of the organic co-solvent (e.g., Dioxane).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • Dilute the remaining aqueous layer with water and wash with a non-polar solvent like ether or ethyl acetate to remove unreacted (Boc)₂O and t-butanol byproduct.

    • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl or 10% citric acid solution. The product should precipitate or can be extracted.

    • Extract the product with a polar organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product, typically as a white solid.

Part 3: Protecting the Carboxylic Acid

Q5: My goal is to perform a substitution reaction on the azetidine nitrogen. How should I protect the carboxylic acid?

A: To prevent the carboxylic acid from interfering with reactions at the nitrogen (e.g., acting as an acid or a nucleophile), it should be converted to an ester. The best choices for orthogonality are Benzyl (Bn) or tert-Butyl (t-Bu) esters.

  • Benzyl (Bn) Ester: Formed from benzyl alcohol or benzyl bromide.[6] It is stable to both acidic and basic conditions, making it very robust. It is removed by catalytic hydrogenolysis, making it a perfect orthogonal partner for an acid-labile N-Boc group.

  • tert-Butyl (t-Bu) Ester: This ester is stable to basic conditions and hydrogenolysis. It is removed with strong acid (e.g., TFA), making it orthogonal to N-Fmoc or N-Cbz groups. Do not pair a t-Bu ester with an N-Boc group, as both would be removed simultaneously during acid deprotection.

Q6: Could you detail a protocol for the benzyl ester protection of N-Boc-2-(azetidin-1-yl)acetic acid?

A: Certainly. This procedure uses benzyl bromide under basic conditions, which is a common and effective method.

Experimental Protocol: O-Benzyl Esterification

  • Setup:

    • Dissolve N-Boc-2-(azetidin-1-yl)acetic acid (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile.

    • Add a base such as Cesium Carbonate (Cs₂CO₃) (1.5 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq) to the solution. Stir for 30 minutes at room temperature to form the carboxylate salt.

  • Alkylation:

    • Add Benzyl Bromide (BnBr) (1.2 eq) dropwise to the suspension.

    • Stir the reaction at room temperature for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up & Purification:

    • Quench the reaction by adding water.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water and brine to remove DMF and salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure benzyl ester.

Part 4: Integrated Orthogonal Strategies

Choosing the right combination of protecting groups is paramount. The following workflow and data table are designed to guide your decision-making process.

G start What is your FIRST reaction site? react_cooh Carboxylic Acid (e.g., Amide Coupling) start->react_cooh react_n Azetidine Nitrogen (e.g., Alkylation) start->react_n protect_n Protect Nitrogen First react_cooh->protect_n protect_cooh Protect Carboxylic Acid First react_n->protect_cooh strategy1 Strategy A: N-Boc (Acid-labile) O-Bn (H₂-labile) protect_n->strategy1 Use Boc for N-protection. After coupling, protect COOH as Bn-ester if further steps are needed. strategy2 Strategy B: N-Cbz (H₂-labile) O-tBu (Acid-labile) protect_cooh->strategy2 Protect COOH as tBu-ester. Then protect Nitrogen with Cbz before N-alkylation.

Figure 2. Decision workflow for selecting a protecting group strategy.
Comparative Data of Common Protecting Groups
Functional GroupProtecting GroupAbbreviationProtection ConditionsDeprotection ConditionsOrthogonal Partner(s)
Azetidine-N tert-ButoxycarbonylBoc(Boc)₂O, Base (TEA, NaHCO₃)Acid (TFA, 4M HCl in Dioxane)[4][7]Bn, Fmoc
Azetidine-N CarboxybenzylCbzCbz-Cl, BaseH₂, Pd/C (Hydrogenolysis)[8]t-Bu, Fmoc
Azetidine-N FluorenylmethoxycarbonylFmocFmoc-Cl, BaseBase (20% Piperidine in DMF)t-Bu, Bn, Cbz
Carboxylic Acid-O BenzylBnBnBr, Base (K₂CO₃, Cs₂CO₃)H₂, Pd/C (Hydrogenolysis)[6][8]Boc, Fmoc
Carboxylic Acid-O tert-Butylt-BuIsobutylene, H⁺ or t-Bu-BrAcid (TFA, HCl)[4]Cbz, Fmoc

Part 5: Troubleshooting Guide

Q7: My N-Boc protection reaction has a very low yield. What could be the cause?

A: This is a common issue, usually stemming from one of three areas:

  • Incomplete Neutralization: The starting material is a hydrochloride salt. If you do not add sufficient base (at least 2.0 equivalents) to both neutralize the HCl and deprotonate the carboxylic acid, the azetidine nitrogen will remain protonated and non-nucleophilic. Ensure your base is fresh and added in the correct stoichiometry.

  • Reagent Quality: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially if exposed to moisture. Use a fresh bottle or a recently opened container stored in a desiccator.

  • Solvent Choice: While various solvents work, a mixture containing water often helps dissolve the starting salt and the bicarbonate base, facilitating a smooth reaction.[9]

Q8: I am deprotecting an N-Boc group with TFA, but my O-Benzyl ester seems to be degrading. What should I do?

A: While benzyl esters are generally stable to TFA, prolonged exposure or harsh conditions can cause some degradation. Here are some solutions:

  • Minimize Reaction Time/Temp: Boc deprotection is often very fast. Monitor the reaction closely (e.g., every 15-30 minutes) and quench it as soon as the starting material is consumed. Running the reaction at 0 °C instead of room temperature can also improve selectivity.

  • Switch to a Milder Acid: Try using 4M HCl in Dioxane, which is often cited as a milder alternative to neat TFA or TFA/DCM mixtures.[7] Anhydrous conditions are critical to prevent acid-catalyzed hydrolysis of the ester.[7]

  • Use Scavengers: The deprotection generates tert-butyl cations, which can cause side reactions. Adding a scavenger like triethylsilane (TES) or anisole can capture these cations.

Q9: During my Cbz deprotection using H₂/Pd/C, I'm getting byproducts that suggest the azetidine ring is opening. How can I prevent this?

A: This is a known risk due to the inherent strain in the azetidine ring. Catalytic hydrogenation can sometimes lead to hydrogenolysis (cleavage) of the C-N bonds within the ring.

  • Catalyst Choice & Loading: Use a lower loading of the catalyst (e.g., 5 mol% instead of 10 mol% Pd/C). Pearlman's catalyst (Pd(OH)₂/C) is sometimes considered milder and less prone to causing over-reduction.

  • Control Hydrogen Pressure: Perform the reaction at atmospheric pressure (using a balloon of H₂) instead of a high-pressure Parr shaker. This reduces the rate and severity of the hydrogenation.

  • Reaction Time: Monitor the reaction diligently and stop it immediately upon consumption of the starting material to prevent over-reduction of the product.

  • Alternative Deprotection: If hydrogenolysis remains a problem, consider alternative methods for Cbz removal, such as using transfer hydrogenation (e.g., with ammonium formate as the hydrogen source) or chemical reduction, although these also carry risks and must be optimized carefully.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ye, J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Foth, J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Uesugi, S.-i., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Retrieved from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Chemtips by OrgPrepDaily. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Evaluating the Antibacterial Potential of 2-(Azetidin-1-yl)acetic acid hydrochloride Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential efficacy of "2-(Azetidin-1-yl)acetic acid hydrochloride" and similar novel compounds against drug-resistant bacteria. While direct efficacy data for this specific compound is not yet prevalent in published literature, its structural components, particularly the azetidine ring, suggest a plausible, yet unproven, avenue for antibacterial activity.

The azetidine moiety is a cornerstone in the architecture of many successful antibiotics.[1][2] Specifically, the 2-azetidinone ring, a four-membered cyclic amide also known as a β-lactam, is the reactive core of the entire class of β-lactam antibiotics, including penicillins and cephalosporins.[3][4] These antibiotics have been instrumental in modern medicine, although their efficacy is now threatened by widespread bacterial resistance. This guide, therefore, will not present established data but will instead offer a robust, self-validating experimental blueprint to rigorously assess the potential of novel azetidine-containing molecules.

The Azetidine Scaffold: A Privileged Structure in Antibacterial Drug Discovery

The four-membered azetidine ring is a strained heterocyclic system that has captured the attention of medicinal chemists for its diverse pharmacological activities.[1][5] In the context of antibacterial agents, the β-lactam ring of 2-azetidinone derivatives is the key pharmacophore.[3][4] The inherent ring strain of the β-lactam makes it susceptible to nucleophilic attack, a chemical vulnerability that is ingeniously exploited to inhibit bacterial cell wall synthesis.

Hypothesized Mechanism of Action: A β-Lactam Mimic?

The primary mechanism of action for β-lactam antibiotics is the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By acylating the active site of PBPs, β-lactam antibiotics disrupt cell wall maintenance and synthesis, ultimately leading to cell lysis and bacterial death.

Given the structure of "this compound," a key initial investigation would be to determine if it acts as a β-lactam mimic. While not a classic 2-azetidinone, the potential for the azetidine ring to interact with PBPs or other bacterial targets warrants investigation.

Comparative Framework: Benchmarking Against the Gold Standards

To provide meaningful context to any experimental findings, "this compound" must be evaluated against a panel of established antibiotics with well-characterized mechanisms of action. This comparative approach is crucial for understanding its potential spectrum of activity, potency, and novelty.

Table 1: Proposed Comparator Antibiotics and Rationale for Selection

Comparator AntibioticClassMechanism of ActionRationale for Inclusion
Ampicillin Penicillin (β-Lactam)Inhibits penicillin-binding proteins (PBPs)A foundational β-lactam to establish baseline activity against susceptible strains.
Ceftazidime 3rd Gen. Cephalosporin (β-Lactam)Inhibits PBPs with enhanced stability against many β-lactamasesRepresents a more advanced β-lactam with a broader spectrum of activity.
Meropenem Carbapenem (β-Lactam)Inhibits PBPs; highly resistant to most β-lactamasesA broad-spectrum carbapenem for comparison against highly resistant bacterial strains.
Ceftazidime-Avibactam β-Lactam/β-Lactamase InhibitorCeftazidime inhibits PBPs; Avibactam is a broad-spectrum β-lactamase inhibitor.[6][7]A modern combination therapy to assess the potential of the test compound against bacteria producing a wide range of β-lactamases.[6]
Ciprofloxacin FluoroquinoloneInhibits DNA gyrase and topoisomerase IVA non-β-lactam comparator to identify alternative mechanisms of action.

Experimental Protocols for Efficacy Evaluation

The following protocols are designed to provide a comprehensive in vitro assessment of the antibacterial potential of "this compound."

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental measure of a compound's potency.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of "this compound" and comparator antibiotics in an appropriate solvent (e.g., sterile deionized water or DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate containing MHB to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Diagram 1: Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture B 0.5 McFarland Suspension A->B C Standardized Inoculum B->C F Inoculate 96-Well Plate C->F D Stock Compound Solution E Serial Dilutions D->E E->F G Incubate 16-20h at 37°C F->G H Read for Visible Growth G->H I Determine MIC H->I

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol: MBC Assay

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).

  • Plating:

    • Spot-plate the aliquot onto an antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plate at 35-37°C for 18-24 hours.

  • Interpretation:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Table 2: Hypothetical Comparative Efficacy Data (MIC in µg/mL)

Organism (Resistance Profile)2-(Azetidin-1-yl)acetic acid HClAmpicillinCeftazidimeMeropenemCeftazidime-AvibactamCiprofloxacin
E. coli (ATCC 25922, Susceptible)?40.50.060.50.015
S. aureus (ATCC 29213, Susceptible)?0.2580.1280.25
K. pneumoniae (KPC-producing)?>64>6416164
P. aeruginosa (AmpC overproducer)?>6432242
E. cloacae (ESBL-producing)?>64160.120.516

This table presents hypothetical data to illustrate the comparative framework. The question marks indicate the data to be determined experimentally.

Investigating the Mechanism of Action

Should "this compound" demonstrate significant antibacterial activity, the following experiments can elucidate its mechanism of action.

β-Lactamase Inhibition Assay

This assay determines if the compound can inhibit β-lactamases, the primary mechanism of resistance to β-lactam antibiotics.

Protocol: Nitrocefin Assay

  • Reagents:

    • Purified β-lactamase enzyme (e.g., TEM-1, KPC-2).

    • Nitrocefin (a chromogenic cephalosporin).

    • "this compound" and a known inhibitor (e.g., Avibactam).

  • Procedure:

    • In a 96-well plate, pre-incubate the β-lactamase enzyme with varying concentrations of the test compound or control inhibitor.

    • Initiate the reaction by adding nitrocefin.

    • Monitor the hydrolysis of nitrocefin (color change from yellow to red) spectrophotometrically at 486 nm.

  • Interpretation:

    • A reduction in the rate of nitrocefin hydrolysis in the presence of the test compound indicates β-lactamase inhibition.

Diagram 2: β-Lactamase Inhibition and PBP Interaction

Mechanism cluster_resistance Resistance Mechanism cluster_inhibition Potential Intervention cluster_target Bacterial Target BetaLactamase β-Lactamase Inactive Inactive Antibiotic BetaLactamase->Inactive BetaLactam β-Lactam Antibiotic BetaLactam->BetaLactamase Hydrolysis PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibition TestCompound 2-(Azetidin-1-yl)acetic acid hydrochloride TestCompound->BetaLactamase Inhibition? TestCompound->PBP Inhibition? CellWall Cell Wall Synthesis PBP->CellWall CellLysis Cell Lysis PBP->CellLysis Disruption leads to

Caption: Hypothesized interactions of the test compound with bacterial resistance mechanisms and targets.

Conclusion and Future Directions

This guide provides a foundational, scientifically rigorous framework for the initial evaluation of "this compound" as a potential antibacterial agent. The journey from a novel compound to a clinically viable drug is long and arduous, but it begins with systematic and well-controlled in vitro evaluation. The azetidine scaffold has a rich history in antimicrobial therapy, and it is through the diligent application of the principles and protocols outlined herein that we can uncover whether new derivatives hold the key to overcoming the ever-growing challenge of drug-resistant bacteria. The data generated from these studies will be critical in guiding future medicinal chemistry efforts to optimize potency, spectrum, and pharmacokinetic properties.

References

  • Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorg Org Chem, 2(2), 36-40. [Link]

  • Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Yaduwanshi, P. S., et al. (2024). Azetidine analogs synthesis and characterization for antimicrobial activity. Research Square. [Link]

  • Shah, R., et al. (2017). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME NEW SUBSTITUTED AZETIDINE DERIVATIVES. Journal of Drug Delivery and Therapeutics, 7(6), 63-66. [Link]

  • Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. [Link]

  • Tooke, C. L., et al. (2019). Novel Beta-lactamase Inhibitors: Unlocking Their Potential in Therapy. Antimicrobial Agents and Chemotherapy, 63(9), e00323-19. [Link]

  • Kaur, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100127. [Link]

  • Al-Masoudi, N. A., et al. (2020). Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. AIP Conference Proceedings, 2213(1), 020186. [Link]

  • Shashikant, V. J., et al. (2008). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Indian Journal of Pharmaceutical Sciences, 70(6), 790-794. [Link]

  • Cecchetti, V., et al. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. Journal of Medicinal Chemistry, 38(6), 973-982. [Link]

  • Povero, G., et al. (2025). New β-Lactam/β-Lactamase Inhibitor Combination Antibiotics. Antibiotics, 14(2), 113. [Link]

  • Kyriakidis, I., et al. (2021). Clinical efficacy, safety and pharmacokinetics of novel β-lactam/β-lactamase inhibitor combinations: a systematic review. JAC-Antimicrobial Resistance, 3(3), dlab122. [Link]

  • Chavan, A. A., & Pai, N. R. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 221-229. [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). Novel β-lactamase inhibitors. Antimicrobial Agents and Chemotherapy, 54(2), 571-583. [Link]

  • Shah, S. H., et al. (2013). Synthesis and Antimicrobial Activity of Azetidin-2-one Containing Acetyl Pyrazoline Derivatives. International Journal of Chemistry, 3(4), 2523-2528. [Link]

  • Karaiskos, I., et al. (2019). Novel β-lactam-β-lactamase inhibitor combinations: expectations for the treatment of carbapenem-resistant Gram-negative pathogens. Expert Opinion on Drug Metabolism & Toxicology, 15(2), 133-149. [Link]

  • Kaur, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100127. [Link]

  • Sharma, P., et al. (2016). BIOACTIVE AZETIDINONE: A REVIEW. TIJER, 3(4), 1-13. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Azetidine-Based Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The azetidine ring, a four-membered saturated nitrogen heterocycle, represents a fascinating and increasingly vital scaffold in modern medicinal chemistry. Its constrained, non-planar structure offers a unique conformational rigidity compared to more flexible acyclic linkers or larger ring systems like pyrrolidine. This property allows for precise orientation of substituents in three-dimensional space, making it an excellent tool for probing and optimizing interactions with biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for derivatives built upon the azetidine core, with a primary focus on their development as potent and selective Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors and a comparative look at their application as antiviral agents.

Case Study 1: Targeting Oncogenic Pathways with (R)-Azetidine-2-Carboxamide STAT3 Inhibitors

The STAT3 protein is a transcription factor that plays a critical role in cell growth, proliferation, and survival. Its aberrant, constitutive activation is a hallmark of numerous human cancers, making it a high-priority target for therapeutic intervention. Early drug discovery efforts identified proline-based amides as modest STAT3 inhibitors. The logical evolution of this scaffold was to replace the five-membered proline ring with the more constrained four-membered azetidine ring, leading to the discovery of a novel class of potent (R)-azetidine-2-carboxamide inhibitors.[1]

An iterative medicinal chemistry approach was employed to systematically explore the SAR of this new scaffold, focusing on optimizing potency and selectivity by modifying three key regions of the molecule: the N-acyl group (Region A), the benzylamide moiety (Region B), and the azetidine ring itself.[2][3]

SAR Analysis of the N-Acyl Group (Region A)

The initial exploration began by varying the aromatic group attached to the azetidine nitrogen. A series of salicylic acid derivatives were synthesized and evaluated for their ability to inhibit STAT3 DNA-binding activity using an Electrophoretic Mobility Shift Assay (EMSA).

Table 1: SAR of N-Acyl Salicylate Derivatives on STAT3 Inhibition

CompoundR Group (Substitution on Salicylate)STAT3 EMSA IC₅₀ (µM)
5a H0.55
5b 3-F1.8
5c 4-F1.1
5d 5-F0.84
5e 5-Cl0.53
5f 5-Br0.56
5g 5-I1.0
5h 5-NO₂1.2
Data sourced from Yue, P. et al. (2020).[1][2]

The causality behind these findings is rooted in the specific interactions within the STAT3 binding pocket. The unsubstituted salicylate 5a established a baseline potency of 0.55 µM.[1] Introducing a fluorine atom at various positions (3-F, 4-F, 5-F) was generally tolerated but did not improve potency, suggesting that while electronegativity is acceptable, it does not enhance binding affinity. However, substitution at the 5-position with larger halogens like chlorine (5e ) and bromine (5f ) maintained or slightly improved potency. This indicates that this position can accommodate larger, lipophilic groups, which may engage in favorable hydrophobic interactions. A significant drop in potency with the bulky iodine (5g ) or the electron-withdrawing nitro group (5h ) suggests a steric or electronic limit to the size and nature of the substituent at this position.

Further exploration led to the replacement of the salicylate with other aromatic and heterocyclic systems, revealing that bioisosteres like 2-hydroxy-nicotinic acids could further enhance potency.

SAR Analysis of the Benzylamide Moiety (Region B)

Modifications to the C-terminal benzylamide portion of the molecule were crucial for optimizing potency. This part of the molecule is hypothesized to occupy a different sub-pocket of the protein.

Table 2: SAR of Benzylamide Modifications on STAT3 Inhibition

CompoundR' Group (Substitution on Benzylamide)STAT3 EMSA IC₅₀ (µM)
5a 4-cyclohexylbenzyl0.55
5m 4-(pyridin-2-ylmethyl)benzyl1.1
5n 4-(pyridin-3-ylmethyl)benzyl1.2
5o 4-(5-cyclohexylpyridin-2-ylmethyl)benzyl0.38
8i 4-(4-fluorophenylsulfonamidomethyl)benzyl0.34
Data sourced from Yue, P. et al. (2020).[1]

These results demonstrate the importance of a large, hydrophobic group at the para position of the benzyl ring. The parent compound 5a with a cyclohexyl group showed sub-micromolar activity.[1] Replacing this with polar pyridinylmethyl groups (5m , 5n ) slightly decreased activity. However, the breakthrough came from combining these features: compound 5o , which incorporates a cyclohexyl group onto the pyridinylmethyl moiety, showed a significant improvement in potency to 0.38 µM.[1] This suggests a large, extended hydrophobic pocket that can be effectively filled by this combined group. The most potent analogues in this series, such as 8i , featured a sulfonamide linkage, achieving an IC₅₀ of 0.34 µM, indicating that this group may form additional hydrogen bonds or favorable polar interactions within the target site.[1]

SAR_Summary cluster_Core Core Scaffold: (R)-Azetidine-2-Carboxamide cluster_A Region A: N-Acyl Group cluster_B Region B: Benzylamide Moiety Core Azetidine Ring AmideN Amide N-H Core->AmideN AmideC Amide C=O AmideN->AmideC RegionB Substituted Benzylamide AmideC->RegionB Amide Bond Formation RegionA Salicylate or Bioisostere RegionA->Core N-Acylation SAR_A Key SAR Points: - 5-position tolerates lipophilic groups (Cl, Br). - 2-OH is important for activity. - Bioisosteric replacement (e.g., hydroxypyridine)  can improve potency. RegionA->SAR_A SAR_B Key SAR Points: - Requires large, hydrophobic para-substituent. - Cyclohexyl group is favorable. - Sulfonamide linkage enhances potency. RegionB->SAR_B

Comparative Analysis: Azetidine-Containing Peptidomimetics as HCMV Inhibitors

To illustrate the versatility of the azetidine scaffold, we can compare the SAR of STAT3 inhibitors with that of azetidine-containing dipeptides developed as inhibitors of Human Cytomegalovirus (HCMV). HCMV is a major cause of morbidity in immunocompromised individuals, and new antiviral agents are urgently needed.[4]

SAR studies on a dipeptide prototype revealed that the conformational constraint imposed by the azetidine ring was critical for activity. Key findings include:

  • N-Terminus: A benzyloxycarbonyl (Cbz) protecting group was found to be an absolute requirement for anti-HCMV activity.

  • C-Terminus: The C-terminal side-chain required an aliphatic group.

  • C-Carboxamide: Unsubstituted or simple aliphatic substituents on the terminal amide were necessary for maintaining activity.

This contrasts with the STAT3 inhibitors, where large, complex aromatic systems were optimal at both the N-acyl and C-terminal positions. This comparison underscores a fundamental principle of drug design: the SAR of a scaffold is entirely dependent on the topology and chemical nature of the target's binding site. For the HCMV protease, the azetidine likely serves to orient smaller aliphatic side chains into well-defined pockets, whereas for STAT3, it acts as a rigid linker between two large aromatic moieties that occupy extensive hydrophobic regions.

Experimental Methodologies

The trustworthiness of any SAR study rests upon robust and reproducible experimental protocols. Below are representative methods for the synthesis and biological evaluation of the azetidine derivatives discussed.

General Synthetic Protocol for (R)-Azetidine-2-Carboxamide Derivatives

The synthesis of the target compounds is typically achieved through a standard amide coupling reaction, a cornerstone of medicinal chemistry.

  • Step 1: Amine Preparation: To a solution of the desired benzylamine (1.0 eq.) in a suitable solvent like dichloromethane (DCM), add a coupling reagent such as HATU (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq.).

  • Step 2: Acid Activation: In a separate flask, dissolve (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (1.0 eq.) in DCM.

  • Step 3: Coupling: Add the activated acid solution to the amine solution and stir at room temperature for 12-18 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 4: Deprotection: Once the coupling is complete, the Boc-protecting group is removed by treating the intermediate with an acid, such as trifluoroacetic acid (TFA) in DCM.

  • Step 5: Final N-Acylation: The resulting free amine is then coupled with the desired salicylic acid or benzoic acid derivative using the same amide coupling conditions described in Steps 1-3.

  • Step 6: Purification: The final product is purified using flash column chromatography on silica gel to yield the desired azetidine-2-carboxamide derivative.

This generalized protocol is based on synthetic strategies reported in the literature.[5][6]

Protocol for Electrophoretic Mobility Shift Assay (EMSA)

The EMSA is the primary assay used to quantify the inhibitory potency of compounds against STAT3's ability to bind DNA.[2] This self-validating system directly measures the disruption of the protein-DNA complex.

  • Probe Preparation: A double-stranded DNA oligonucleotide containing the high-affinity sis-inducible element (hSIE), a known STAT3 binding site, is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.[2][7]

  • Nuclear Extract Preparation: Nuclear extracts containing activated, phosphorylated STAT3 are prepared from a suitable cell line (e.g., NIH3T3/v-Src fibroblasts or MDA-MB-468 breast cancer cells).[2][7] Protein concentration is determined via a Bradford assay.

  • Binding Reaction:

    • In a microcentrifuge tube, incubate the nuclear extract with increasing concentrations of the test compound (or DMSO as a vehicle control) in binding buffer for 30 minutes at room temperature. This allows the inhibitor to bind to STAT3.

    • Add the labeled hSIE probe to the mixture and incubate for an additional 20-30 minutes.

  • Electrophoresis: The samples are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis. The protein-DNA complexes migrate more slowly through the gel than the free, unbound DNA probe.[8]

  • Detection and Quantification:

    • The gel is dried and exposed to autoradiography film or scanned using an appropriate fluorescence imager.

    • The intensity of the "shifted" band (representing the STAT3-DNA complex) is quantified using densitometry software (e.g., ImageJ).[2]

    • The percentage of inhibition is calculated relative to the DMSO control, and IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Cascade Syn_Start Start: Azetidine-2-COOH & Benzylamine Building Blocks Amide_Coup Amide Coupling Syn_Start->Amide_Coup Deprotect Boc Deprotection Amide_Coup->Deprotect N_Acyl Final N-Acylation Deprotect->N_Acyl Purify Purification (Chromatography) N_Acyl->Purify Final_Cmpd Final Compound Library Purify->Final_Cmpd EMSA Primary Screen: STAT3 DNA-Binding EMSA Final_Cmpd->EMSA IC50 Determine IC50 Values EMSA->IC50 Selectivity Selectivity Assays (vs. STAT1, STAT5) IC50->Selectivity Cell_Assay Cellular Assays (pSTAT3 Western Blot, Viability - MDA-MB-468) Selectivity->Cell_Assay Hit_to_Lead Hit-to-Lead Optimization Cell_Assay->Hit_to_Lead

Conclusion and Future Perspectives

The comparative analysis of azetidine-based derivatives clearly demonstrates the power of this scaffold as a conformationally constrained building block in drug design. The successful development of sub-micromolar STAT3 inhibitors by systematically exploring the SAR of the (R)-azetidine-2-carboxamide core highlights how subtle changes in peripheral substituents can lead to dramatic improvements in potency and selectivity. The contrast with azetidine-based antiviral agents reinforces that the utility of the core is dictated by the specific molecular recognition requirements of the therapeutic target.

Future work in this area will likely focus on improving the pharmacokinetic properties of these potent inhibitors, such as solubility and cell permeability, to translate their in vitro potency into in vivo efficacy. The detailed SAR data presented here provides a robust roadmap for researchers and drug development professionals to design the next generation of azetidine-based therapeutics.

References

  • Yue, P., Zhu, Y., Brotherton-Pleiss, C., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Yue, P., Zhu, Y., Brotherton-Pleiss, C., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubMed. Available at: [Link]

  • Yue, P., Zhu, Y., Brotherton-Pleiss, C., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available at: [Link]

  • Yue, P., Zhu, Y., Fu, W., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed. Available at: [Link]

  • Various Authors. (2023). Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Yue, P., Zhu, Y., Fu, W., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. NIH. Available at: [Link]

  • Cioc, R. C., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules. Available at: [Link]

  • Pérez-Faginas, P., Aranda, M. T., García-López, M. T., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry.
  • Wang, L., et al. (2020). Identification of novel STAT3 inhibitors bearing 2-acetyl-7-phenylamino benzofuran scaffold for antitumour study. PubMed. Available at: [Link]

  • Umesh N, et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available at: [Link]

  • Chen, J. (2013). Study of STAT3 interactions with DNA as a target for anticancer drug discovery. University of Wollongong Thesis Collection.
  • Liu, Y., & Ji, S. (2016). An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides. Journal of Visualized Experiments. Available at: [Link]

  • Forgács, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. Available at: [Link]

  • Sahu, S.K., et al. (2012). A REVIEW ON 2-AZETEDINONES. International Journal of Pharmaceutical Erudition.
  • Borthwick, A. D., et al. (2000). Peptidomimetic inhibitors of the human cytomegalovirus protease. PubMed. Available at: [Link]

  • Various Authors. (n.d.). Synthesis and biological activity of azetidinone.
  • Foley, D. J., & Welch, A. J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Various Authors. (n.d.). EMSA (Electrophoretic Mobility Shift Assay). University of Pennsylvania.
  • Various Authors. (2019). BIOACTIVE AZETIDINONE: A REVIEW. TIJER.
  • Schader, S. M., et al. (2014). A Peptide Inhibitor of Cytomegalovirus Infection from Human Hemofiltrate. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Iqbal, M. (2016). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.
  • Wiebel, M., et al. (2022). A Peptide Inhibitor of the Human Cytomegalovirus Core Nuclear Egress Complex. PubMed Central. Available at: [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of EMSA.
  • McGuigan, C., et al. (2004). Discovery of a new family of inhibitors of human cytomegalovirus (HCMV) based upon lipophilic alkyl furano pyrimidine dideoxy nucleosides. PubMed. Available at: [Link]

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A-Beta-Lactam-Alternative-in-Modern-Synthesis-A-Comparative-Guide-to-2-Azetidin-1-yl-acetic-acid-hydrochloride-and-other-beta-Amino-Acids" name="a-beta-lactam-alternative-in-modern-synthesis-a-comparative-guide-to-2-azetidin-1-yl-acetic-acid-hydrochloride-and-other-beta-amino-acids">A β-Lactam Alternative in Modern Synthesis: A Comparative Guide to 2-(Azetidin-1-yl)acetic acid hydrochloride and other β-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry and drug development, the quest for molecular diversity and improved pharmacological profiles is perpetual. Beta-amino acids have emerged as pivotal building blocks in the synthesis of peptidomimetics and other complex molecules, offering enhanced metabolic stability and unique conformational properties.[1][2][3] This guide provides an in-depth comparison of 2-(Azetidin-1-yl)acetic acid hydrochloride, a conformationally constrained beta-amino acid, with other acyclic and cyclic beta-amino acid analogues. We will explore the synthetic utility, conformational implications, and impact on biological activity, supported by experimental data and protocols, to inform strategic decisions in molecular design and synthesis.

The Ascendancy of β-Amino Acids in Peptidomimetic Design

For decades, peptides have been a cornerstone of drug discovery, but their therapeutic potential is often hampered by poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids, particularly beta-amino acids, into peptide sequences is a well-established strategy to overcome these limitations.[2][4] The additional methylene group in the backbone of beta-amino acids imparts resistance to proteolytic degradation and allows for the formation of stable secondary structures, such as helices and turns, even in short peptide sequences.[5][6] This structural diversity provides a powerful tool for designing molecules with high potency and target selectivity.[7][8]

Spotlight on this compound: A Rigid Scaffold for Precise Molecular Architecture

This compound is a unique beta-amino acid characterized by the presence of a four-membered azetidine ring. This cyclic constraint significantly reduces the conformational flexibility of the molecule, a highly desirable trait in rational drug design. By locking the backbone into a more defined orientation, the entropic penalty of binding to a biological target is reduced, which can lead to enhanced binding affinity and selectivity.[9]

The azetidine ring, being a proline analogue, can induce specific turns in peptide chains, influencing the overall three-dimensional structure of the molecule.[10][11] This pre-organization of the peptide backbone can be instrumental in mimicking the bioactive conformation of a natural peptide ligand. Furthermore, the azetidine nitrogen offers a potential site for further chemical modification, adding to its versatility as a building block.[12]

A Comparative Analysis: Azetidine vs. Other β-Amino Acids

The choice of a specific beta-amino acid in a synthetic strategy is a critical decision that can profoundly impact the properties of the final molecule. Here, we compare 2-(Azetidin-1-yl)acetic acid with two other classes of beta-amino acids: linear (acyclic) and larger cyclic analogues.

Conformational Flexibility: A Spectrum of Rigidity

The degree of conformational freedom is a key differentiator among beta-amino acids.

  • 2-(Azetidin-1-yl)acetic acid: The strained four-membered ring imposes significant conformational constraints, leading to a well-defined and rigid structure.[11] This rigidity is advantageous for locking a molecule into a bioactive conformation.

  • Linear β-Amino Acids (e.g., β-Alanine): These acyclic analogues exhibit a high degree of flexibility due to free rotation around the single bonds in their backbone. While this flexibility can be beneficial in some contexts, it often leads to a higher entropic cost upon binding to a target.

  • Larger Cyclic β-Amino Acids (e.g., Cyclopentane or Cyclohexane derivatives): These molecules offer an intermediate level of rigidity. While more constrained than their linear counterparts, they still possess greater conformational freedom than the highly strained azetidine ring.

A diagram illustrating the spectrum of conformational flexibility.
Synthetic Utility and Challenges

The ease of incorporating a beta-amino acid into a growing peptide chain is a crucial consideration for the synthetic chemist.

  • 2-(Azetidin-1-yl)acetic acid: The secondary amine of the azetidine ring can present a moderate degree of steric hindrance, potentially slowing down coupling reactions.[13][14] However, with modern coupling reagents, high yields can be achieved.

  • Linear β-Amino Acids: These are generally straightforward to couple using standard peptide synthesis protocols due to minimal steric hindrance.

  • Larger Cyclic β-Amino Acids: The steric bulk of the cyclic system can pose significant challenges during peptide coupling, often requiring more potent coupling reagents and longer reaction times.[15]

Impact on Physicochemical Properties and Biological Activity

The choice of beta-amino acid can significantly influence the drug-like properties of a molecule.

  • 2-(Azetidin-1-yl)acetic acid: The compact and relatively polar nature of the azetidine ring can influence solubility and lipophilicity. Its rigidifying effect has been shown to enhance biological activity in various contexts.[11]

  • Linear β-Amino Acids: Their flexibility can sometimes be detrimental to activity, but their incorporation can improve metabolic stability.

  • Larger Cyclic β-Amino Acids: The introduction of a larger carbocyclic ring generally increases lipophilicity, which can impact solubility and cell permeability. The conformational constraint they provide can lead to potent biological activity.[16]

Parameter 2-(Azetidin-1-yl)acetic acid Linear β-Amino Acid (e.g., β-Alanine) Cyclohexane β-Amino Acid
Conformational Flexibility LowHighMedium
Peptide Coupling Efficiency Good to Excellent (with appropriate reagents)ExcellentFair to Good (can be challenging)
Influence on Lipophilicity Moderate increaseVaries with side chainSignificant increase
Key Advantage High rigidity, precise conformational controlSynthetic ease, metabolic stabilityBalance of rigidity and synthetic accessibility

Experimental Protocols and Data

To provide a practical comparison, we outline a standard protocol for a peptide coupling reaction and present representative data.

General Protocol for Peptide Coupling

The following protocol describes a typical solid-phase peptide synthesis (SPPS) coupling step.

SPPS_Workflow start Start: Resin with free amine deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash Resin (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling: - Fmoc-β-amino acid (3 eq) - Coupling reagent (e.g., HATU, 2.9 eq) - Base (e.g., DIPEA, 6 eq) - Solvent (DMF) wash1->coupling wash2 Wash Resin (DMF, DCM) coupling->wash2 ninhydrin Ninhydrin Test for completion wash2->ninhydrin repeat_coupling Repeat Coupling ninhydrin->repeat_coupling Positive next_cycle Proceed to next cycle or cleavage ninhydrin->next_cycle Negative repeat_coupling->coupling

A generalized workflow for a single coupling cycle in SPPS.

Detailed Steps:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) with a free amine.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) for 10-20 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group.[17]

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.

  • Coupling: In a separate vessel, pre-activate the Fmoc-protected beta-amino acid (3 equivalents relative to resin loading) with a coupling reagent such as HATU (2.9 equivalents) and a base like diisopropylethylamine (DIPEA, 6 equivalents) in DMF. Add this solution to the resin and shake for 1-4 hours.

  • Monitoring: Perform a qualitative ninhydrin test to check for the presence of free amines. A negative result indicates complete coupling.

  • Washing: Wash the resin again with DMF and DCM.

  • Iteration: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Comparative Coupling Efficiency Data

The following table summarizes typical coupling yields for the different classes of beta-amino acids under standardized conditions.

β-Amino Acid Type Coupling Time (hours) Yield (%) Notes
2-(Azetidin-1-yl)acetic acid2>95%Efficient coupling with HATU.
β-Alanine1>99%Very rapid and efficient coupling.
Fmoc-Cyclohexane-β-amino acid4~90%Slower reaction, may require double coupling.

Data is representative and may vary based on the specific sequence and reaction conditions.

Conclusion and Future Perspectives

The selection of a beta-amino acid building block is a strategic decision that reverberates through the entire drug discovery and development process. This compound offers a compelling option for chemists seeking to instill a high degree of conformational rigidity, which can translate to enhanced biological activity and selectivity. While its synthesis may present slightly more challenges than that of simple linear beta-amino acids, the potential rewards in terms of improved pharmacological properties are substantial.

Conversely, linear beta-amino acids remain invaluable for their synthetic simplicity and ability to confer metabolic stability. Larger cyclic analogues occupy a middle ground, providing a balance of conformational constraint and synthetic accessibility.

The continued exploration of novel beta-amino acid scaffolds, including those with diverse substitutions on the azetidine ring, will undoubtedly expand the toolbox for medicinal chemists and pave the way for the next generation of innovative therapeutics.

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. [Link]

  • β-Peptidic Peptidomimetics. ACS Publications. [Link]

  • Cyclic Peptides as Therapeutic Agents and Biochemical Tools. PMC - NIH. [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Beta-amino acids: versatile peptidomimetics. PubMed. [Link]

  • Conformationally Restricted Chiral Peptide Nucleic Acids Derived from Azetidines. Taylor & Francis Online. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. [Link]

  • β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Semantic Scholar. [Link]

  • Some important cyclic β-amino acids. ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • Beta-amino acids: versatile peptidomimetics. ResearchGate. [Link]

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [Link]

  • Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. ACS Publications. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Beta-peptidic peptidomimetics. PubMed. [Link]

  • Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. MDPI. [Link]

  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. [Link]

  • Azido-peptides SPPS on 2-Cl-chlorotrityl resin ?. ResearchGate. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - NIH. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.